molecular formula C12H15NO4 B1355477 (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 67843-72-5

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No.: B1355477
CAS No.: 67843-72-5
M. Wt: 237.25 g/mol
InChI Key: HYWJKPFAIAWVHP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid (CAS 67843-72-5) is a chiral β-amino acid derivative of significant interest in organic synthesis and peptide research . With a molecular formula of C12H15NO4 and a molecular weight of 237.26 g/mol, this compound serves as a versatile building block for the construction of complex molecules . The benzyloxycarbonyl (Cbz) group acts as a protected amine, which is stable under various conditions and can be selectively removed, making it a crucial reagent in solid-phase peptide synthesis (SPPS) for introducing chiral elements into peptide chains. Researchers value this compound for developing peptidomimetics and constraining peptide conformations to study structure-activity relationships. It is recommended to be stored in a refrigerator at 2-8°C to ensure stability . As with many chemical reagents, appropriate safety precautions should be taken; similar Cbz-protected compounds have associated hazard statements for skin and eye irritation and toxicity if ingested . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3R)-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJKPFAIAWVHP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557569
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67843-72-5
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(phenylmethoxycarbonylamino)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Chiral Building Block of Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid: Structure, Synthesis, and Application

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a non-proteinogenic β-amino acid derivative, serves as a critical chiral building block in modern synthetic organic chemistry and drug development. Its structure incorporates a stereocenter at the C3 position, a carboxylic acid, and a nitrogen atom protected by the versatile benzyloxycarbonyl (Cbz or Z) group. The precise spatial arrangement of the (R)-enantiomer is paramount, as stereochemistry profoundly influences the biological activity and safety profile of pharmaceutical compounds. This guide provides a comprehensive technical overview of its molecular structure, stereospecific synthesis, analytical characterization, and strategic applications, with a focus on its role in the synthesis of complex therapeutic agents. The precursor, 3-Aminobutanoic acid (BABA), is noted for its potential bioactivities, including the ability to induce disease resistance in plants[1].

Molecular Structure and Physicochemical Properties

The unambiguous identification and characterization of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid are foundational to its effective use. The molecule's identity is defined by its unique combination of a butanoic acid backbone, an amino group at the β-position (C3), and the Cbz protecting group.

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC conventions, though several synonyms are common in commercial and research contexts.

  • IUPAC Name: (R)-3-(Benzyloxycarbonylamino)butanoic acid[2]

  • Synonyms: Cbz-D-beta-homoalanine, (R)-3-(Z-amino)butyric acid[3]

  • CAS Number: 67843-72-5[2]

  • Molecular Formula: C₁₂H₁₅NO₄[2][3]

  • SMILES: CNC(=O)OCC1=CC=CC=C1[2]

Physicochemical Data

A summary of the key computed and physical properties is presented in Table 1. These parameters are essential for predicting solubility, designing reaction conditions, and ensuring proper handling and storage.

PropertyValueSource
Molecular Weight 237.25 g/mol PubChem[3][4]
Exact Mass 237.10010796 DaPubChem[3][4]
Appearance Colorless liquid or solidHome Sunshine Pharma[5]
Hydrogen Bond Donors 2PubChem[3][4]
Hydrogen Bond Acceptors 4PubChem[3][4]
Rotatable Bond Count 6PubChem[3][4]
Topological Polar Surface Area 75.6 ŲPubChem[3][4]
Storage Conditions Sealed in dry, 2-8°CBLDpharm[6]
Crystallographic and Conformational Analysis

X-ray crystallography studies of the racemic compound reveal significant details about its solid-state conformation. The butanoic acid chain adopts a stretched, trans conformation. In the crystal lattice, molecules form inversion dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid moieties. These dimers are further linked into tapes by N—H⋯O hydrogen bonds involving the amide groups, creating a well-organized, layered structure[1]. This ordered arrangement, separating hydrophobic (benzyl rings) and hydrophilic (acid and amide) layers, is critical for understanding its crystallization behavior and solid-state stability[1].

Stereospecific Synthesis and Chemical Logic

The synthesis of enantiomerically pure (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is pivotal. The primary strategy involves the protection of the amino group of the chiral precursor, (R)-3-aminobutanoic acid. The choice of the Cbz group is deliberate and strategic.

The Rationale for Cbz Protection

The benzyloxycarbonyl (Cbz) group is a cornerstone of amino acid protection in peptide and medicinal chemistry. Its selection is based on several key advantages:

  • Stability: It is robust and stable under a wide range of reaction conditions, including those used for esterification or amide bond formation.

  • Mild Removal: The Cbz group can be cleanly and efficiently removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon, Pd/C, catalyst). This process, known as hydrogenolysis, proceeds under mild conditions and releases benign byproducts (toluene and carbon dioxide), simplifying purification.

  • Chiral Integrity: The mild conditions for both its introduction and removal minimize the risk of racemization at the adjacent stereocenter, preserving the enantiomeric purity of the molecule.

Experimental Protocol: N-Protection of (R)-3-Aminobutanoic Acid

This protocol describes a standard Schotten-Baumann reaction for the N-protection of the chiral starting material.

Step 1: Dissolution of Starting Material

  • Dissolve (R)-3-aminobutanoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.2 eq) with stirring in an ice-water bath to maintain a temperature of 0-5°C. Causality: The basic solution deprotonates the carboxylic acid and ensures the amino group is a free, reactive nucleophile.

Step 2: Addition of Protecting Agent 2. Slowly, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the cold, stirring solution. Ensure the temperature does not exceed 10°C. Causality: Benzyl chloroformate is the electrophile. Slow, cold addition controls the exothermic reaction and minimizes side reactions.

Step 3: Reaction Progression 3. Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Workup and Acidification 4. Once complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted benzyl chloroformate and benzyl alcohol byproduct. 5. Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~2 using a cold 1 M hydrochloric acid (HCl) solution. The product should precipitate as a white solid. Causality: Acidification protonates the carboxylate, rendering the final product insoluble in the aqueous phase.

Step 5: Isolation and Purification 6. Collect the solid product by vacuum filtration, washing with cold water. 7. Dry the product under vacuum to yield (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. Further purification can be achieved by recrystallization if necessary.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product SM (R)-3-Aminobutanoic Acid reagent1 1. Benzyl Chloroformate (Cbz-Cl) SM->reagent1 Nucleophilic Attack FP (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid reagent1->FP Protection & Workup reagent2 2. NaOH (aq), 0-5°C reagent3 3. HCl (aq) for acidification caption Synthesis Workflow for Cbz-Protection

Caption: Synthesis Workflow for Cbz-Protection

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is characterized by several prominent absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong band from ~3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[7].

  • N-H Stretch (Amide): A moderate absorption band around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid & Urethane): A strong, sharp absorption band around 1700-1720 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1690-1700 cm⁻¹ for the urethane carbonyl[7][8].

  • C-O Stretch: Strong bands in the 1320-1210 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and the urethane[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Expected signals include a doublet for the methyl group (CH₃), multiplets for the methylene (CH₂) and methine (CH) protons of the butanoic acid backbone, a broad singlet for the N-H proton, a singlet for the benzylic CH₂ protons, and signals in the aromatic region for the phenyl ring.

  • ¹³C NMR: Distinct signals are expected for the methyl carbon, the aliphatic methylene and methine carbons, the benzylic carbon, the aromatic carbons, and the two carbonyl carbons (one from the carboxylic acid and one from the Cbz group).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The exact mass should correspond to 237.1001, and the fragmentation pattern would typically show losses of characteristic fragments such as the benzyl group or the carboxylic acid group.

Applications in Drug Development

The primary value of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid lies in its utility as a chiral intermediate for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs).

Precursor to Key Chiral Amines and Alcohols

The protected acid can be readily converted into other valuable chiral synthons. For instance, reduction of the carboxylic acid moiety (while the amino group remains protected) yields (R)-3-(((benzyloxy)carbonyl)amino)butan-1-ol. This chiral amino alcohol is a crucial intermediate in the synthesis of several drugs.

Case Study: Synthesis of Dolutegravir Intermediate

A prominent application is in the synthetic pathway toward the anti-HIV drug Dolutegravir. The key intermediate for this drug is (R)-3-aminobutan-1-ol[9][10]. The synthesis of this intermediate often starts from (R)-3-aminobutanoic acid[9]. The Cbz-protected version is an ideal, stable intermediate in this multi-step process.

G A (R)-3-(((Benzyloxy)carbonyl)amino) butanoic acid B (R)-3-(((Benzyloxy)carbonyl)amino) butan-1-ol A->B Reduction of Carboxylic Acid (e.g., BH₃-THF) C (R)-3-Aminobutan-1-ol B->C Cbz Deprotection (Hydrogenolysis) D Dolutegravir (API) C->D Multi-step Synthesis caption Application as a Chiral Intermediate

Caption: Application as a Chiral Intermediate

This pathway highlights the strategic importance of the title compound. By protecting the amine and then reducing the acid, chemists can selectively manipulate the molecule's functional groups to build the complex architecture required for modern therapeutics like Dolutegravir, an essential medicine for treating HIV-1 infection[10].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid presents several hazards.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed[3].

    • H315: Causes skin irritation[3].

    • H319: Causes serious eye irritation[3].

    • H335: May cause respiratory irritation[3].

  • Precautionary Measures:

    • Use in a well-ventilated area or under a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors and contact with skin and eyes.

    • Store in a cool, dry, and well-sealed container[6].

Conclusion

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is more than a simple chemical compound; it is an enabling tool for the construction of complex, life-saving medicines. Its value is derived from the precise stereochemistry at its C3 position and the strategic utility of the benzyloxycarbonyl protecting group. A thorough understanding of its structure, synthesis, and reactivity allows researchers and drug development professionals to leverage this molecule effectively, ensuring the efficient and stereocontrolled synthesis of the next generation of chiral pharmaceuticals.

References

  • PubChem. (n.d.). 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2019). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • MDPI. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. PMC. Retrieved from [Link]

  • Medicines for All Institute (M4ALL). (2019). Process Development Report: A Low-Cost, One-Step Synthesis of (R)-3-Aminobutan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]

  • MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • YouTube. (2020). Mass Spec 3e Carboxylic Acids. Swansea University. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). (R)-3-Aminobutanoic Acid CAS 3775-73-3. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • NSJ Prayoglife. (n.d.). 3-Aminobutanoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of (R)-3-(Cbz-amino)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (R)-3-(Cbz-amino)butanoic acid, a key chiral building block in pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document details the principles, experimental protocols, and expected fragmentation patterns of this N-benzyloxycarbonyl (Cbz) protected amino acid. By elucidating the causality behind methodological choices, from sample preparation to instrument tuning and data interpretation, this guide serves as a practical resource for achieving robust and reliable characterization. We explore the gas-phase ion chemistry of the title compound under electrospray ionization (ESI) conditions and provide detailed fragmentation schemes supported by high-resolution mass data and visual diagrams to enhance understanding and application.

Introduction: The Significance of (R)-3-(Cbz-amino)butanoic acid

(R)-3-(Cbz-amino)butanoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its defined stereochemistry and the presence of the versatile benzyloxycarbonyl (Cbz) protecting group make it a valuable intermediate for the synthesis of complex chiral molecules, including peptide mimics and pharmacologically active agents. The Cbz group provides stability during synthetic steps and can be selectively removed under specific conditions, a feature well-documented in organic synthesis.[1][2]

Accurate molecular characterization is paramount to ensure purity, confirm identity, and understand the stability of such intermediates. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone technique for this purpose.[3][4] It offers unparalleled sensitivity, specificity, and the ability to provide detailed structural information through fragmentation analysis (MS/MS).[5][6] This guide focuses on the application of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the definitive analysis of (R)-3-(Cbz-amino)butanoic acid.

Foundational Principles: Ionization and Gas-Phase Chemistry

Electrospray ionization (ESI) is the method of choice for polar, non-volatile molecules like protected amino acids, as it facilitates the transfer of ions from solution to the gas phase with minimal degradation.[4] For (R)-3-(Cbz-amino)butanoic acid (Exact Mass: 237.0998 g/mol ), analysis is typically performed in positive ion mode, where the molecule readily accepts a proton to form the pseudomolecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 238.1076.

The subsequent fragmentation of this precursor ion in the gas phase, induced by collision-induced dissociation (CID), provides a structural fingerprint of the molecule. The fragmentation pathways are governed by the relative proton affinities of different functional groups and the inherent stability of the resulting fragment ions and neutral losses.[7][8] The Cbz group, in particular, dictates several characteristic fragmentation channels that are diagnostic for this class of compounds.[9]

Experimental Workflow: From Sample to Spectrum

Achieving high-quality, reproducible mass spectra requires a systematic and validated workflow. The process encompasses sample preparation, chromatographic separation, and mass spectrometric analysis.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry A 1. Standard Preparation (1 mg/mL in Methanol) B 2. Serial Dilution (to 1-10 µg/mL) A->B C 3. Final Diluent (50:50 Acetonitrile:Water + 0.1% Formic Acid) B->C D 4. Injection (5 µL) C->D E 5. C18 Reversed-Phase Column Elution F 6. ESI Source (Positive Ion Mode) E->F G 7. Full Scan MS (Identify [M+H]⁺) F->G H 8. MS/MS Analysis (Isolate & Fragment [M+H]⁺) G->H I 9. Data Acquisition H->I caption Figure 1. LC-MS/MS Experimental Workflow. G parent (R)-3-(Cbz-amino)butanoic acid [M+H]⁺ m/z 238.11 frag1 Tropylium Ion [C₇H₇]⁺ m/z 91.05 parent:f1->frag1 -C₅H₈NO₂• frag2 Loss of Toluene [M+H - C₇H₈]⁺ m/z 146.05 parent:f1->frag2 -92.06 Da frag3 Loss of Water [M+H - H₂O]⁺ m/z 220.10 parent:f1->frag3 -18.01 Da frag5 Loss of CO₂ [M+H - CO₂]⁺ m/z 194.12 parent:f1->frag5 -44.00 Da frag4 Benzyl Cation [C₇H₇O₂]⁺ m/z 135.04 frag2->frag4 +H, -NH₃, -CO caption Figure 2. Fragmentation pathway of protonated (R)-3-(Cbz-amino)butanoic acid.

Sources

A Guide to the Crystal Structure of 3-{[(Benzyloxy)carbonyl]amino}butanoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the crystal structure of 3-{[(benzyloxy)carbonyl]amino}butanoic acid (Cbz-BABA), a non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and materials science. As building blocks for peptidomimetics and other bioactive molecules, the solid-state conformation and intermolecular interactions of such compounds are critical for rational drug design and the development of novel therapeutics. This document offers a comprehensive overview of the crystallographic data, molecular geometry, and supramolecular assembly of Cbz-BABA, grounded in experimental evidence and established crystallographic principles.

Introduction: The Significance of Cbz-BABA in Drug Discovery

3-Aminobutanoic acid (BABA) and its derivatives are recognized for their diverse biological activities, including their role as inducers of disease resistance in plants.[1] The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group is a common strategy in peptide synthesis to control reactivity and facilitate the construction of complex molecular architectures.[1] Understanding the three-dimensional structure of Cbz-BABA is paramount for several reasons:

  • Conformational Analysis: The solid-state structure provides a low-energy snapshot of the molecule's preferred conformation, which can inform the design of constrained analogues with enhanced biological activity and metabolic stability.

  • Intermolecular Interactions: A detailed analysis of the hydrogen bonding and other non-covalent interactions in the crystal lattice offers insights into how these molecules might interact with biological targets such as enzymes and receptors.

  • Physicochemical Properties: Crystallinity, solubility, and melting point are all influenced by the crystal packing. A thorough understanding of the crystal structure can aid in the formulation and development of drug candidates.

Despite its importance, the crystallization of BABA derivatives has proven to be challenging.[1] This guide focuses on the successfully determined crystal structure of Cbz-BABA, providing a valuable reference for researchers in the field.

Experimental Methodology: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that requires careful execution and a deep understanding of the underlying principles of chemistry and physics. This section outlines the key experimental stages, emphasizing the rationale behind each step.

Synthesis and Crystallization

The synthesis of Cbz-BABA is typically achieved through the reaction of 3-aminobutanoic acid with benzyl chloroformate under basic conditions. While the synthesis is relatively straightforward, obtaining single crystals suitable for X-ray diffraction is often the most critical and challenging step.

Protocol for the Crystallization of Cbz-BABA:

A proven method for obtaining high-quality single crystals of Cbz-BABA is vapor diffusion.[1]

  • Solvent Selection: The choice of solvent is crucial. A solvent system in which the compound has moderate solubility is ideal. For Cbz-BABA, a mixture of ethanol and chloroform has been shown to be effective.[1]

  • Vapor Diffusion Setup:

    • Dissolve the Cbz-BABA sample in a small amount of the more soluble solvent (e.g., ethanol) to create a concentrated solution.

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed container that contains a reservoir of the less soluble, more volatile solvent (e.g., chloroform).

  • Crystal Growth: Over time, the vapor of the more volatile solvent (chloroform) will slowly diffuse into the solution of the compound, reducing its solubility and inducing the slow formation of crystals. This slow growth is essential for obtaining well-ordered, single crystals.

  • Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested for X-ray diffraction analysis.

The rationale behind this technique is to approach the supersaturation point slowly and controllably, which favors the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect crystals.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.

Experimental Workflow for X-ray Crystallography:

G A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B Mount on goniometer C Data Reduction & Processing B->C Raw diffraction data D Structure Solution (e.g., SHELXS) C->D Processed reflection data E Structure Refinement (e.g., SHELXL) D->E Initial structural model F Structure Validation & Analysis (e.g., PLATON, WinGX) E->F Refined atomic coordinates & displacement parameters G Final Crystallographic Information File (CIF) F->G Validated structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Key Steps and Considerations:

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded. For Cbz-BABA, data was collected using an Enraf–Nonius CAD-4 diffractometer with Cu Kα radiation at a temperature of 297 K.[1]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final, high-resolution structure. The programs SHELXS97 and SHELXL97 are widely used for structure solution and refinement, respectively.[1]

Results and Discussion: Unveiling the Crystal Structure of Cbz-BABA

The crystal structure of Cbz-BABA reveals a number of interesting features regarding its molecular conformation and intermolecular interactions.

Crystallographic Data

The crystallographic data for Cbz-BABA are summarized in the table below.[1]

ParameterValue
Chemical FormulaC₁₂H₁₅NO₄
Molecular Weight237.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)23.1413 (7)
b (Å)4.9589 (4)
c (Å)11.0879 (6)
β (°)103.075 (6)
Volume (ų)1239.41 (13)
Z4
Temperature (K)297
RadiationCu Kα (λ = 1.54184 Å)
R-factor (R1)0.046
Weighted R-factor (wR2)0.131
Molecular Conformation

The butyric acid backbone of Cbz-BABA adopts a stretched trans conformation.[1] The benzyloxycarbonylamino group is positioned perpendicular to the main chain. A notable feature is the dihedral angle of 56.6 (2)° between the phenyl ring and the plane of the oxycarboxyamino group, indicating a significant twist in the molecule.[1]

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of Cbz-BABA is dominated by a network of hydrogen bonds, which play a crucial role in stabilizing the crystal lattice.

  • Carboxylic Acid Dimerization: In the crystal, two enantiomeric molecules of Cbz-BABA form a centrosymmetric dimer through a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups.[1] This is a common and highly stable motif for carboxylic acids in the solid state.

  • Amide Hydrogen Bonding: The dimers are further linked into tapes along the b-axis by N—H···O hydrogen bonds between the amide groups of adjacent dimers.[1]

These interactions lead to the formation of well-defined hydrophilic and hydrophobic layers within the crystal structure, which stack along the a-axis.[1]

G cluster_0 Dimer 1 cluster_1 Dimer 2 A1 Molecule A B1 Molecule B (enantiomer) A1->B1 O-H...O (Carboxylic Acid Dimer) A2 Molecule A' A1->A2 B2 Molecule B' (enantiomer) A2->B2 O-H...O (Carboxylic Acid Dimer)

Figure 2: A schematic representation of the key hydrogen bonding interactions in the crystal structure of Cbz-BABA.

Conclusion and Future Perspectives

The successful determination of the crystal structure of 3-{[(benzyloxy)carbonyl]amino}butanoic acid provides a foundational understanding of its solid-state properties. The detailed knowledge of its molecular conformation and supramolecular assembly is invaluable for researchers in drug discovery and development. This information can be leveraged to:

  • Guide the design of new BABA derivatives with tailored conformational properties and intermolecular interactions.

  • Develop computational models for predicting the binding of these molecules to their biological targets.

  • Aid in the development of robust crystallization protocols for related compounds.

As the demand for novel therapeutics continues to grow, the insights gained from detailed structural studies such as this will be instrumental in accelerating the discovery and development of the next generation of medicines.

References

  • Fun, H.-K., et al. (2012). 3-{[(Benzyloxy)carbonyl]amino}butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2560. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable chiral building block in pharmaceutical and organic synthesis. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices. By elucidating the reaction mechanism, purification strategies, and analytical characterization, this document serves as a self-validating system to ensure the reliable and efficient production of the target compound with high purity and preserved stereochemical integrity.

Introduction: The Significance of a Chiral Building Block

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-(R)-β-homoalanine, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif, a chiral β-amino acid, is a key component in a variety of biologically active molecules. The (R)-stereochemistry is often crucial for the desired pharmacological activity, making its enantioselective synthesis a critical process.[1]

The benzyloxycarbonyl (Cbz) protecting group plays a pivotal role in the multi-step synthesis of complex molecules, particularly peptides and their analogues.[2] It effectively masks the nucleophilicity of the amino group, preventing unwanted side reactions during subsequent chemical transformations. The Cbz group is renowned for its stability under a range of conditions and its facile removal via catalytic hydrogenolysis, a mild and selective deprotection method.

This application note details a robust and reproducible method for the synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, starting from the commercially available (R)-3-aminobutanoic acid.

Synthetic Strategy and Mechanistic Overview

The synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is achieved through the N-acylation of (R)-3-aminobutanoic acid with benzyl chloroformate under Schotten-Baumann conditions. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

Figure 1: Overall reaction for the synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid.

The key mechanistic steps are as follows:

  • Deprotonation: The amino group of (R)-3-aminobutanoic acid is a nucleophile. In the presence of a base, such as sodium hydroxide, an equilibrium is established where a small fraction of the amino groups are deprotonated, increasing their nucleophilicity. The carboxylic acid is also deprotonated to its carboxylate form.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group.

  • Proton Transfer: A final proton transfer step yields the neutral Cbz-protected amino acid and hydrochloric acid, which is neutralized by the base in the reaction mixture.

The choice of a biphasic solvent system, such as dioxane and water, facilitates the reaction by dissolving both the water-soluble amino acid salt and the organic-soluble benzyl chloroformate. Maintaining a basic pH is crucial to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.PuritySupplier
(R)-3-Aminobutanoic acid103.123775-73-3>98%e.g., TCI, Sigma-Aldrich
Benzyl Chloroformate (Cbz-Cl)170.59501-53-1>98%e.g., Sigma-Aldrich, Acros
Sodium Hydroxide (NaOH)40.001310-73-2>97%Standard laboratory grade
1,4-Dioxane88.11123-91-1AnhydrousStandard laboratory grade
Hydrochloric Acid (HCl)36.467647-01-02 M (aq)Standard laboratory grade
Ethyl Acetate (EtOAc)88.11141-78-6ACS gradeStandard laboratory grade
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6GranularStandard laboratory grade
Step-by-Step Procedure
  • Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve (R)-3-aminobutanoic acid (5.00 g, 48.5 mmol, 1.0 equiv.) in a 1 M aqueous solution of sodium hydroxide (50 mL, 50 mmol, 1.03 equiv.). Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Reagent Solution: In a separate beaker, dissolve benzyl chloroformate (9.1 g, 53.3 mmol, 1.1 equiv.) in 1,4-dioxane (50 mL).

  • Reaction: Slowly add the benzyl chloroformate solution to the stirred amino acid solution via the dropping funnel over a period of 30-45 minutes. Concurrently, add a 1 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10. Use pH paper or a pH meter to monitor the alkalinity. Ensure the internal temperature does not exceed 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. Discard the organic layers.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2 M hydrochloric acid. A white precipitate of the product should form. Extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a white solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid as a white crystalline solid.

Characterization and Quality Control

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Physical Properties
PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₅NO₄[3][4]
Molecular Weight 237.25 g/mol [3][4]
Melting Point Data for the pure (R)-enantiomer is not widely reported, but the racemic mixture is a solid.[2] The melting point of the related (S)-enantiomer is reported as 75-77 °C.
Optical Rotation A negative specific rotation is expected for the (R)-enantiomer. The specific rotation of the starting material, (R)-3-aminobutanoic acid, is -36° (c=1, H₂O).
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.35 (m, 5H, Ar-H), ~5.10 (s, 2H, -CH₂-Ph), ~5.00 (br s, 1H, -NH), ~4.10 (m, 1H, -CH(CH₃)-), ~2.50 (d, 2H, -CH₂-COOH), ~1.20 (d, 3H, -CH₃). The carboxylic acid proton may be broad and exchangeable.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~176.0 (C=O, acid), ~155.8 (C=O, carbamate), ~136.5 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~66.8 (-CH₂-Ph), ~45.0 (-CH(CH₃)-), ~41.0 (-CH₂-COOH), ~20.5 (-CH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Chiral Purity Analysis

The enantiomeric purity of the final product can be assessed by chiral High-Performance Liquid Chromatography (HPLC). This often requires derivatization of the carboxylic acid group to form a diastereomeric species that can be resolved on a standard chiral column.

Best Practices and Troubleshooting

  • Temperature Control: Maintaining a low temperature during the addition of benzyl chloroformate is critical to minimize side reactions, such as the hydrolysis of the reagent.

  • pH Monitoring: Careful control of the pH is the most crucial parameter for a successful reaction. A pH that is too low will result in the protonation of the amine, rendering it non-nucleophilic. A pH that is too high can lead to racemization of the chiral center.

  • Work-up: Thorough washing of the aqueous layer with a non-polar organic solvent before acidification is important to remove impurities that can co-precipitate with the product.

  • Crystallization: If the product oils out during acidification, it may be necessary to extract with a larger volume of ethyl acetate and then induce crystallization from the concentrated organic solution by the slow addition of an anti-solvent like hexanes.

Workflow and Logic Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve (R)-3-aminobutanoic acid in aq. NaOH cool Cool to 0-5 °C dissolve->cool add_reagents Add Benzyl Chloroformate & aq. NaOH cool->add_reagents stir Stir at RT for 2-3h add_reagents->stir monitor Monitor by TLC stir->monitor wash Wash with Diethyl Ether monitor->wash acidify Acidify with HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize characterize Characterize Product: - MP, Optical Rotation - ¹H & ¹³C NMR - Chiral HPLC recrystallize->characterize

Sources

Application Notes and Protocols for the Chiral Synthesis of (R)-3-Aminobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of (R)-3-Aminobutanoic Acid Derivatives in Modern Chemistry

(R)-3-aminobutanoic acid and its derivatives are crucial chiral building blocks in the landscape of pharmaceutical and chemical research.[1][2] Their defined stereochemistry is pivotal, as enantiomers of a molecule can exhibit vastly different pharmacological activities and safety profiles.[1][3] These β-amino acids are integral components in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[4] For instance, (R)-3-aminobutanoic acid is a key intermediate in the production of the antiretroviral drug Dolutegravir.[5][6] The development of efficient, scalable, and enantioselective synthetic routes to access these compounds is therefore a topic of paramount importance.

This guide provides an in-depth overview of established and innovative methodologies for the chiral synthesis of (R)-3-aminobutanoic acid derivatives. We will delve into the mechanistic underpinnings of each approach, offer detailed, field-tested protocols, and present comparative data to aid researchers in selecting the optimal strategy for their specific needs.

Strategic Approaches to the Enantioselective Synthesis of (R)-3-Aminobutanoic Acid Derivatives

The synthesis of chiral (R)-3-aminobutanoic acid derivatives can be broadly categorized into several key strategies, each with its own set of advantages and considerations. These include asymmetric hydrogenation, enzymatic transformations, and diastereoselective methods.

Asymmetric Hydrogenation: A Direct and Efficient Route

Asymmetric hydrogenation of prochiral enamines or imines stands out as one of the most direct and efficient methods for the preparation of chiral amines.[7] This approach utilizes transition metal catalysts, such as iridium, rhodium, or ruthenium, complexed with chiral ligands to achieve high enantioselectivity.[7][8] The choice of catalyst and ligand is critical and is often substrate-dependent.

Causality of Experimental Choices: The success of asymmetric hydrogenation hinges on the precise interaction between the substrate and the chiral catalyst. The chiral ligand creates a sterically and electronically biased environment around the metal center, which directs the delivery of hydrogen to one face of the prochiral double bond, leading to the preferential formation of one enantiomer.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Enamido Ester

This protocol describes a general procedure for the asymmetric hydrogenation of a β-enamido ester to yield a protected (R)-3-aminobutanoate derivative.

Materials:

  • β-Enamido ester substrate (1.0 mmol)

  • [Rh(COD)2]BF4 (0.01 mmol, 1 mol%)

  • Chiral bisphosphine ligand (e.g., (R,R)-Et-DuPhos) (0.011 mmol, 1.1 mol%)

  • Anhydrous, degassed methanol (10 mL)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a reaction vessel with the β-enamido ester substrate, [Rh(COD)2]BF4, and the chiral bisphosphine ligand.

  • Add anhydrous, degassed methanol to the vessel.

  • Seal the vessel and transfer it to the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (R)-3-aminobutanoate derivative.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Self-Validation:

  • Expected Outcome: High conversion to the desired product with excellent enantioselectivity (>95% ee).

  • Troubleshooting:

    • Low Conversion: Increase catalyst loading, hydrogen pressure, or reaction time. Ensure the solvent is anhydrous and degassed.

    • Low Enantioselectivity: Screen different chiral ligands and solvents. The temperature can also influence enantioselectivity.

Data Summary: Asymmetric Hydrogenation

Catalyst SystemSubstrateH2 Pressure (psi)SolventYield (%)ee (%)Reference
[Rh((R,R)-Et-DuPhos)]+Methyl (Z)-3-acetamidobut-2-enoate50Methanol>95>99 (R)[8]
[Ru(diamine)]3H-indolesLow-High>99[7]
[Ir(SIPHOX)]Nicotine-derived enamines--Highup to 96[7]

Workflow for Asymmetric Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Reactants Charge Reactor: Substrate, Catalyst, Ligand, Solvent Start->Reactants Purge Purge with H2 Reactants->Purge Pressurize Pressurize with H2 Purge->Pressurize Stir Stir at RT Pressurize->Stir Monitor Monitor Reaction (TLC/HPLC) Stir->Monitor Monitor->Stir Incomplete Vent Vent & Purge with N2 Monitor->Vent Complete Concentrate Concentrate Vent->Concentrate Purify Purify (Chromatography) Concentrate->Purify Analyze Analyze ee (Chiral HPLC/GC) Purify->Analyze End End Product Analyze->End

Caption: Workflow for Asymmetric Hydrogenation.

Enzymatic Synthesis: The Power of Biocatalysis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines.[9][10] Transaminases, in particular, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[11][12]

Causality of Experimental Choices: (R)-selective transaminases possess a chiral active site that binds a prochiral ketone and an amine donor in a specific orientation. This precise positioning facilitates the transfer of the amino group to one face of the ketone, resulting in the formation of the (R)-amine with high enantiopurity.[11][13] The reaction equilibrium can be a challenge, but various strategies, such as using a large excess of the amine donor or removing the ketone byproduct, can be employed to drive the reaction to completion.[9]

Another enzymatic approach involves the use of aspartase to convert butenoic acid to (R)-3-aminobutanoic acid with high conversion rates and excellent enantiomeric excess.[14][15]

Protocol 2: Transaminase-Mediated Asymmetric Synthesis of (R)-3-Aminobutanoic Acid

This protocol outlines a general procedure for the enzymatic synthesis of (R)-3-aminobutanoic acid from 3-oxobutanoic acid (acetoacetic acid).

Materials:

  • 3-Oxobutanoic acid (or a stable ester thereof) (100 mM)

  • (R)-selective transaminase (commercially available or engineered)

  • Amine donor (e.g., Isopropylamine, 500 mM)

  • Pyridoxal 5'-phosphate (PLP) (1 mM)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Reaction vessel with temperature control

Procedure:

  • Prepare a solution of the phosphate buffer containing PLP and the amine donor.

  • Add the 3-oxobutanoic acid substrate to the buffer solution.

  • Initiate the reaction by adding the (R)-selective transaminase.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitor the formation of (R)-3-aminobutanoic acid and the consumption of the substrate by HPLC.

  • Once the reaction has reached completion, terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).

  • Remove the denatured protein by centrifugation.

  • Isolate the (R)-3-aminobutanoic acid from the supernatant. This may involve techniques like ion-exchange chromatography.

  • Confirm the enantiomeric excess of the product by chiral HPLC.

Self-Validation:

  • Expected Outcome: High conversion and enantiomeric excess (often >99% ee).

  • Troubleshooting:

    • Low Activity: Optimize pH, temperature, and cofactor concentration. Ensure the enzyme is active. Substrate or product inhibition may occur; consider adjusting concentrations or using a fed-batch approach.

    • Equilibrium Limitation: Increase the concentration of the amine donor or employ a system to remove the ketone byproduct (e.g., using a dehydrogenase).

Data Summary: Enzymatic Synthesis

| Enzyme | Substrate | Amine Donor | Conversion (%) | ee (%) | Reference | | --- | --- | --- | --- | --- | | (R)-selective Transaminase (engineered FsTA) | 4-hydroxy-2-butanone | - | - | - |[11] | | Aspartase (from E. coli) | Butenoic acid | Ammonia | ≥ 98 | ≥ 99.9 |[14][15] | | Dihydropyrimidinase (P. aeruginosa) | Dihydrothymine | - | >76 (to intermediate) | >98 (final product) |[16] |

Logical Flow of Enzymatic Synthesis

G cluster_setup Reaction Setup cluster_reaction Biocatalysis cluster_workup Product Isolation Start Start Buffer Prepare Buffer (PLP, Amine Donor) Start->Buffer Substrate Add Substrate Buffer->Substrate Enzyme Add Transaminase Substrate->Enzyme Incubate Incubate at Optimal T Enzyme->Incubate Monitor Monitor Reaction (HPLC) Incubate->Monitor Monitor->Incubate Incomplete Terminate Terminate Reaction Monitor->Terminate Complete Centrifuge Centrifuge Terminate->Centrifuge Isolate Isolate Product Centrifuge->Isolate Analyze Analyze ee (Chiral HPLC) Isolate->Analyze End End Product Analyze->End

Caption: Logical Flow of Enzymatic Synthesis.

Diastereoselective Synthesis: Leveraging Chiral Auxiliaries and Catalysts

Diastereoselective methods involve the use of a chiral auxiliary or a chiral catalyst to introduce a new stereocenter, where the existing chirality directs the stereochemical outcome of the reaction.

Causality of Experimental Choices: In a diastereoselective Michael addition, for example, a chiral enolate is reacted with a nitroalkene. The chiral auxiliary on the enolate sterically hinders one face of the molecule, forcing the incoming nitroalkene to add to the opposite face, thereby creating a new stereocenter with a predictable configuration. The auxiliary can then be cleaved to yield the desired chiral product.

Protocol 3: Diastereoselective Michael Addition for the Synthesis of a (R)-3-Aminobutanoic Acid Precursor

This protocol provides a general outline for the diastereoselective Michael addition of a chiral glycine enolate equivalent to a nitroalkene.

Materials:

  • Chiral glycine enolate precursor (e.g., derived from a chiral oxazolidinone) (1.0 mmol)

  • Nitroethene (1.1 mmol)

  • Strong base (e.g., LDA, NaHMDS) (1.1 mmol)

  • Anhydrous THF (-78 °C)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

Procedure:

  • Dissolve the chiral glycine enolate precursor in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the strong base to generate the enolate. Stir for 30 minutes at -78 °C.

  • Add the nitroethene dropwise to the enolate solution.

  • Stir the reaction at -78 °C until completion (monitor by TLC).

  • Quench the reaction by adding the saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by column chromatography. The diastereomeric ratio can be determined by NMR spectroscopy or HPLC.

  • The nitro group can then be reduced and the chiral auxiliary removed in subsequent steps to yield the desired (R)-3-aminobutanoic acid derivative.

Self-Validation:

  • Expected Outcome: High yield and high diastereoselectivity.

  • Troubleshooting:

    • Low Diastereoselectivity: The choice of chiral auxiliary, base, solvent, and reaction temperature are all critical. Optimization of these parameters may be necessary.

    • Side Reactions: Ensure slow addition of reagents at low temperatures to minimize side reactions.

Conclusion and Future Perspectives

The chiral synthesis of (R)-3-aminobutanoic acid derivatives is a well-explored field with a variety of robust and efficient methodologies. Asymmetric hydrogenation and enzymatic synthesis currently represent the most direct and scalable approaches, offering high enantioselectivities and yields. Diastereoselective methods, while often requiring more steps, provide a powerful tool for constructing complex molecules with multiple stereocenters.

The choice of synthetic strategy will ultimately depend on factors such as the specific derivative required, the scale of the synthesis, cost considerations, and the available laboratory infrastructure. Future research will likely focus on the development of even more active and selective catalysts, both chemical and biological, as well as the design of novel, more atom-economical synthetic routes.

References

  • CN110683960A - Synthesis method of (R)
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. (URL: [Link])

  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). (URL: [Link])

  • WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid - Google P
  • Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (URL: [Link])

  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT... - ResearchGate. (URL: [Link])

  • Synthesis of β-amino-acid peptides. Part 3. Preparation of racemic and chiral 3-aminobutyric acid derivatives and peptides using dihydro-oxazin-6-ones and conventional coupling reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (URL: [Link])

  • Transaminases for chiral amine synthesis - PubMed. (URL: [Link])

  • Diastereoselective synthesis of chiral secondary amines with two chiral centers directly attached to the nitrogen atom | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Diastereo- and enantioselective synthesis of alpha,gamma-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction - PubMed. (URL: [Link])

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (URL: [Link])

  • WO/2019/062222 METHOD FOR ENZYMATIC PREPARATION OF R-3-AMINOBUTYRIC ACID - WIPO Patentscope. (URL: [Link])

  • Discovery, Engineering and Application of Transaminases in Biocatalysis I n a u g u r a l d i s s e r t a t i o n - Publication Server of the University of Greifswald. (URL: [Link])

  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. (URL: [Link])

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (URL: [Link])

  • Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (URL: [Link])

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity - ACS Publications. (URL: [Link])

  • Diastereoselective synthesis of chiral amines by imines alkylation - ResearchGate. (URL: [Link])

  • Mastering Chiral Synthesis: The Role of Methyl (R)-3-aminobutanoate HCl. (URL: [Link])

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])

  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS - Chemistry | Illinois. (URL: [Link])

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). (URL: [Link])

  • Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination | Organic Letters - ACS Publications. (URL: [Link])

  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - Beilstein Journals. (URL: [Link])

  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics - MDPI. (URL: [Link])

  • Enantioselective Synthesis of β-amino acids: A Review - ResearchGate. (URL: [Link])

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI. (URL: [Link])

  • (R)-3-aminobutanoic acid | C4H9NO2 | CID 5706670 - PubChem - NIH. (URL: [Link])

  • Enantioselective synthesis - Wikipedia. (URL: [Link])

  • ENANTIOPURE R(-)-3-AMINOISOBUTYRIC ACID SYNTHESIS USING Pseudomonas aeruginosa AS ENANTIOSPECIFIC BIOCATALYST - SciELO. (URL: [Link])

Sources

Coupling protocols for Cbz-protected beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation: Coupling Protocols for Cbz-Protected β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Expanding Role of β-Amino Acids

In the landscape of medicinal chemistry and materials science, β-amino acids represent a critical class of building blocks that diverge from their proteinogenic α-amino acid counterparts. The additional carbon in their backbone endows them with unique conformational properties, leading to the formation of stable secondary structures, such as helices and turns, in oligomers known as β-peptides.[1] This structural distinction makes β-peptides and other peptidomimetics containing β-amino acids highly resistant to enzymatic degradation, a property of immense interest in drug development.[1]

The synthesis of these valuable molecules hinges on the reliable formation of amide bonds.[2][3][4] The process, known as peptide coupling, involves the activation of a carboxylic acid group to facilitate its reaction with an amino group.[2][3][] To ensure sequence fidelity and prevent unwanted side reactions like self-polymerization, the N-terminus of the amino acid is temporarily masked with a protecting group.[6]

The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide synthesis.[6] Its robustness under various coupling conditions and its clean removal via catalytic hydrogenolysis make it an excellent choice, particularly in solution-phase synthesis.[6][7] This guide provides a detailed exploration of established and efficient coupling protocols for Cbz-protected β-amino acids, offering field-proven insights into the causality behind experimental choices and providing robust, step-by-step methodologies.

The Unique Challenge: Steric Hindrance and Reactivity of β-Amino Acids

While the principles of peptide coupling are universal, β-amino acids present specific challenges. The extended backbone can increase steric hindrance around the reactive carboxyl and amino termini, potentially slowing down the coupling reaction compared to α-amino acids. This necessitates the use of highly efficient activation methods to achieve complete and timely reactions. Therefore, the choice of coupling reagent is a critical parameter for success.[2]

Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant concern in α-amino acid coupling.[8][9] While the risk is generally lower at the β-carbon of β-amino acids, it is not negligible, especially when using highly activating reagents or when the amino acid is substituted at the α-position. The protocols outlined herein are designed to maximize coupling efficiency while minimizing this potential side reaction.

Core Methodologies for Amide Bond Formation

The success of a coupling reaction depends on the efficient activation of the carboxylic acid.[2][10] This is achieved by converting the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine nucleophile. Several classes of reagents have been developed for this purpose.

Carbodiimide-Mediated Couplings with Additives

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic and cost-effective coupling reagents.[2][11][12] They react with the Cbz-β-amino acid to form a highly reactive O-acylisourea intermediate.[3]

Causality: Using a carbodiimide alone can lead to significant epimerization and the formation of an N-acylurea byproduct. To mitigate this, nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[11] These additives trap the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This intermediate is less prone to epimerization and reacts cleanly with the amine component.[11] OxymaPure is a non-explosive and highly effective alternative to HOBt.[2]

Experimental Protocol: DIC/OxymaPure Coupling

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Cbz-β-amino acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1-0.5 M).

  • Additive Addition: Add OxymaPure (1.1 eq.) to the solution and stir until dissolved.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise and stir the reaction mixture at 0 °C for a pre-activation period of 15-30 minutes.

  • Amine Addition: Dissolve the amine component (e.g., an amino acid ester hydrochloride, 1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1.2 eq.) in a minimal amount of anhydrous DMF or DCM. Add this solution to the activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

    • Dilute the filtrate with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Uronium/Aminium Salt-Based Couplings

Uronium and aminium salts are among the most efficient and popular coupling reagents.[11] Key examples include HBTU, HATU, and COMU. Structurally, HBTU and HATU are now understood to be aminium salts rather than uronium salts.[11]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is a highly efficient reagent, but can lead to guanidinylation of the free amine if used in excess.[11][13]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is more reactive than HBTU due to the electron-withdrawing nature of the pyridine nitrogen in its HOAt core.[11] It is particularly effective for coupling sterically hindered amino acids, making it an excellent choice for substituted β-amino acids.[2][8]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It exhibits reactivity comparable to HATU and its byproducts are water-soluble, facilitating easier purification.[14]

Causality: These reagents react with the carboxylic acid in the presence of a base to form an active ester (OBt, OAt, or Oxyma ester). The choice of base is critical; a hindered, non-nucleophilic base like DIEA or 2,4,6-collidine is required to deprotonate the carboxylic acid without competing in the reaction.

Experimental Protocol: HATU Coupling

  • Reactant Preparation: In a flask under an inert atmosphere, dissolve the Cbz-β-amino acid (1.0 eq.), the amine component (1.1 eq.), and HATU (1.05 eq.) in anhydrous DMF (0.1-0.5 M).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add DIEA (2.5 eq.) dropwise to the stirred solution. The order of addition can be critical; adding the base last often gives the best results.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Phosphonium Salt-Based Couplings

Phosphonium salts like PyBOP and BOP are also highly effective coupling reagents.

  • BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) is a powerful reagent but is used less frequently now because its reaction produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2][8]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) was developed as a non-toxic alternative to BOP and is an excellent choice for forming amide bonds, including in sterically demanding situations.[2]

Causality: Similar to uronium salts, phosphonium reagents react with the deprotonated Cbz-β-amino acid to form a benzotriazolyl active ester, which then reacts with the amine. A key advantage of phosphonium salts is that they do not cause the guanidinylation side reaction seen with excess aminium salts.[14]

Experimental Protocol: PyBOP Coupling

  • Reactant Preparation: Combine the Cbz-β-amino acid (1.0 eq.), the amine component (1.1 eq.), and PyBOP (1.1 eq.) in a flask with anhydrous DMF or DCM.

  • Base Addition: Add DIEA (2.5 eq.) to the mixture.

  • Reaction: Stir the solution at room temperature for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Follow the same aqueous work-up and purification procedure described for the HATU coupling protocol.

Visualization of the Coupling Workflow and Mechanism

To better illustrate the process, the following diagrams outline a typical experimental workflow and the underlying chemical activation mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Cbz-β-AA (1.0 eq) in anhydrous solvent B Add Coupling Reagent (e.g., HATU, 1.05 eq) C Add Amine Component (1.1 eq) D Cool to 0 °C E Add Base (DIEA) dropwise D->E F Stir at RT (2-12 h) E->F G Monitor by TLC / LC-MS F->G H Aqueous Wash (Acid/Base/Brine) G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J K Characterize Pure Peptide Product J->K

Caption: Simplified mechanism of carbodiimide/additive coupling.

Data Summary and Protocol Comparison

The selection of a coupling protocol is often a balance between efficiency, cost, and the specific demands of the substrates.

Coupling ProtocolKey Reagent(s)Relative CostTypical Reaction TimeKey AdvantagesKey Disadvantages
Carbodiimide DIC / OxymaPureLow4 - 24 hCost-effective; readily available reagents.Slower reactions; insoluble urea byproduct with DCC/DIC.
Uronium Salt HATU / DIEAHigh2 - 12 hVery high efficiency, especially for hindered couplings. [11]Higher cost; potential for guanidinylation side reaction. [13]
Phosphonium Salt PyBOP / DIEAHigh2 - 16 hHigh efficiency; no guanidinylation risk. [2][14]High cost; reagent is moisture-sensitive.
Mixed Anhydride Isobutyl ChloroformateMedium1 - 4 hRapid and powerful activation; cost-effective.Requires low temperatures to minimize side reactions.

Conclusion

The successful synthesis of peptides containing Cbz-protected β-amino acids is readily achievable with the appropriate selection of coupling reagents and reaction conditions. While classic carbodiimide methods are viable, the increased steric bulk and potentially lower nucleophilicity of β-amino acids often favor the use of more powerful uronium or phosphonium salt reagents like HATU and PyBOP. These reagents ensure high coupling efficiencies and minimize side reactions, providing clean and reliable access to these valuable peptidomimetic structures. By understanding the chemical principles behind each protocol, researchers can troubleshoot reactions effectively and optimize conditions to advance their work in drug discovery and materials science.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Zhang, H., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 20(2), 453-463. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • De Marco, R., & Geden, J. V. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(12), 1669-1673. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Sivanandhan, D., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-115. [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?[Link]

  • Parmar, A., & Soma, S. (2021). Epimerisation in Peptide Synthesis. International Journal of Trend in Scientific Research and Development, 5(5), 1334-1339. [Link]

Sources

The Strategic deployment of (R)-3-(Cbz-amino)butanoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug development, the demand for enantiomerically pure chiral building blocks is insatiable.[1][2] These molecules are the foundational scaffolds upon which complex and stereochemically defined active pharmaceutical ingredients (APIs) are constructed. Among these crucial synthons, (R)-3-(Cbz-amino)butanoic acid, a protected β-amino acid, has emerged as a versatile and valuable intermediate. Its rigid stereochemistry and the lability of the benzyloxycarbonyl (Cbz) protecting group make it an ideal candidate for introducing chirality and extending the carbon chain in the synthesis of high-value therapeutics.

This technical guide delves into the practical applications of (R)-3-(Cbz-amino)butanoic acid in the synthesis of two notable drugs: the anti-HIV agent Dolutegravir and the anti-diabetic drug Sitagliptin. We will explore the causality behind its use, provide detailed, field-proven protocols, and present quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Significance of β-Amino Acids in Medicinal Chemistry

β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon. This seemingly subtle difference has profound implications for their biological properties. Peptides and other molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation, a highly desirable trait for orally administered drugs.[3][4] The enantioselective synthesis of β-amino acids is therefore a critical area of research, as their chirality directly influences the pharmacological activity of the final drug product.[5]

(R)-3-(Cbz-amino)butanoic acid serves as a prime example of a chiral building block that provides access to this important class of molecules. The Cbz group offers robust protection of the amine functionality during synthetic transformations and can be readily removed under mild hydrogenolysis conditions.

Application in the Synthesis of Dolutegravir

Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[6][7] A key chiral fragment in the structure of Dolutegravir is derived from (R)-3-aminobutanol.[7][8][9] This chiral amino alcohol is efficiently synthesized from (R)-3-aminobutanoic acid, which in turn can be prepared and handled as its Cbz-protected form, (R)-3-(Cbz-amino)butanoic acid, to ensure the stereochemical integrity of the subsequent synthetic steps.

While many synthetic routes to Dolutegravir utilize the unprotected (R)-3-aminobutanoic acid or the final (R)-3-aminobutanol directly, the use of the Cbz-protected acid offers advantages in certain process chemistry scenarios, particularly in preventing side reactions involving the free amine during activation of the carboxylic acid or during other transformations on a more complex intermediate. The fundamental transformation is the reduction of the carboxylic acid to the primary alcohol.

Workflow for the Synthesis of (R)-3-aminobutanol from (R)-3-aminobutanoic Acid

G cluster_0 Synthesis of (R)-3-aminobutanol Start (R)-3-aminobutanoic acid Reduction Reduction of Carboxylic Acid (e.g., Sodium Aluminum Hydride) Start->Reduction Low-cost reducing agent Product (R)-3-aminobutanol Reduction->Product High yield and purity

Caption: Synthetic workflow for the reduction of (R)-3-aminobutanoic acid to (R)-3-aminobutanol.

Protocol for the Reduction of (R)-3-aminobutanoic Acid to (R)-3-aminobutanol

This protocol is adapted from a process developed by the Medicines for All Institute for the cost-effective synthesis of this key Dolutegravir intermediate.[10] While the source material specifies the unprotected amino acid, a similar protocol would be applicable to the Cbz-protected version, followed by a deprotection step. For the purpose of this guide, we will focus on the core reduction step.

Materials:

  • (R)-3-aminobutanoic acid

  • Sodium Aluminum Hydride (NaAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na2SO4), anhydrous

  • Rotary evaporator

  • Reaction vessel with mechanical stirrer, thermometer, and addition funnel under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, suspend (R)-3-aminobutanoic acid in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of sodium aluminum hydride in THF via the addition funnel, maintaining the internal temperature below 10 °C. The addition is exothermic, and careful control of the addition rate is crucial.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of deionized water, followed by a 15% aqueous solution of sodium hydroxide. This will precipitate the aluminum salts.

  • Workup: Filter the resulting slurry through a pad of celite, washing the filter cake with THF.

  • Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude (R)-3-aminobutanol.

  • Further Purification (if necessary): The crude product can be further purified by distillation under reduced pressure to obtain the final product with high chemical and optical purity.

ParameterValueReference
Starting Material (R)-3-aminobutanoic acid[10]
Reducing Agent Sodium Aluminum Hydride[10]
Solvent Tetrahydrofuran (THF)[10]
Isolated Yield 61-67%[10]
Purity (HPLC) 96-99%[10]
Optical Purity 100%[10]

Application in the Synthesis of Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A key chiral intermediate in the synthesis of Sitagliptin is (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[11][12] Several synthetic routes to Sitagliptin employ this intermediate with a protected amine group, and the Cbz group is a commonly cited protecting group in the patent literature. The Cbz-protected intermediate, (R)-3-(Cbz-amino)-4-(2,4,5-trifluorophenyl)butanoic acid, can be coupled with the heterocyclic fragment of Sitagliptin, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][8]triazolo[4,3-a]pyrazine, followed by deprotection to yield the final API.

The use of (R)-3-(Cbz-amino)butanoic acid as a starting point for the synthesis of this key intermediate allows for the introduction of the trifluorophenyl group via various synthetic methodologies, such as Arndt-Eistert homologation or asymmetric synthesis strategies, while the stereocenter is preserved.

Workflow for the Coupling of the Cbz-Protected Intermediate in Sitagliptin Synthesis

G cluster_1 Sitagliptin Synthesis: Amide Coupling Intermediate_A (R)-3-(Cbz-amino)-4-(2,4,5-trifluorophenyl)butanoic acid Coupling Amide Coupling (e.g., CDI or other coupling agents) Intermediate_A->Coupling Intermediate_B 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Intermediate_B->Coupling Protected_Sitagliptin Cbz-Protected Sitagliptin Coupling->Protected_Sitagliptin Deprotection Cbz Deprotection (Hydrogenolysis) Protected_Sitagliptin->Deprotection Sitagliptin Sitagliptin Deprotection->Sitagliptin

Caption: Key amide coupling step in the synthesis of Sitagliptin using the Cbz-protected intermediate.

Protocol for the Amide Coupling in Sitagliptin Synthesis

The following protocol is a representative example based on general amide coupling procedures and information from the patent literature describing the synthesis of Sitagliptin and its derivatives.

Materials:

  • (R)-3-(Cbz-amino)-4-(2,4,5-trifluorophenyl)butanoic acid

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[6][8]triazolo[4,3-a]pyrazine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI) or other suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Triethylamine (TEA) or other suitable base

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Deionized Water

  • Brine solution

  • Magnesium Sulfate (MgSO4), anhydrous

Procedure:

  • Activation of the Carboxylic Acid: In a dry reaction flask under an inert atmosphere, dissolve (R)-3-(Cbz-amino)-4-(2,4,5-trifluorophenyl)butanoic acid in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature. Stir the mixture for 1-2 hours to form the acylimidazolide intermediate.

  • Coupling Reaction: In a separate flask, suspend 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][8]triazolo[4,3-a]pyrazine hydrochloride in anhydrous THF and add triethylamine to liberate the free base. Add this suspension to the activated carboxylic acid derivative from step 1.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with deionized water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude Cbz-protected Sitagliptin can be purified by column chromatography on silica gel or by recrystallization.

  • Deprotection: The Cbz protecting group is subsequently removed by catalytic hydrogenolysis (e.g., H2, Pd/C) to yield Sitagliptin.

ParameterValueReference
Chiral Intermediate (R)-3-(Cbz-amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Coupling Partner 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][8]triazolo[4,3-a]pyrazine
Coupling Agent 1,1'-Carbonyldiimidazole (CDI)
Solvent Tetrahydrofuran (THF)
Yield (Coupling Step) Typically high, >80%General literature
Purity (HPLC) >98% after purification

Conclusion

(R)-3-(Cbz-amino)butanoic acid is a quintessential example of a chiral building block that plays a pivotal role in the efficient and stereocontrolled synthesis of complex pharmaceutical agents. Its application in the synthetic routes towards Dolutegravir and Sitagliptin underscores its importance in modern drug manufacturing. The protocols and data presented herein provide a practical framework for the utilization of this versatile intermediate, highlighting the importance of protected chiral β-amino acids in the development of life-saving medicines. As the demand for enantiomerically pure drugs continues to grow, the strategic application of such well-defined chiral building blocks will remain a cornerstone of successful pharmaceutical process R&D.

References

  • Jayachandra, S., Sethi, M. K., Kaushik, V., Ravi, V., Mahajan, S., Mara, B., Kaur, G., & Chakraborty, P. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 10(6).
  • A Simple, Efficient, and Eco-Friendly Synthetic Route for the Synthesis of (R)-3-Amino Butanol. (2018). Der Pharma Chemica, 10(6).
  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • Li, G., et al. (2021).
  • ResearchGate. (n.d.). Framework of the synthetic pathway of Dolutegravir, in which (R)-3-aminobutyric acid is an important precursor. Retrieved from [Link]

  • Peptides consisting of β-amino acids have promising pharmaceutical use as orally active drugs since they are hydrolytically stable. (n.d.).
  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • Process for preparing enantiomerically enriched amino-alcohols. (2010). US20100168385A1.
  • PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

  • DR JCR BIO. (n.d.). Sitagliptin Amino acid Impurity; (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride. Retrieved from [Link]

  • Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. Retrieved from [Link]

  • PharmaCompass. (n.d.). 3-Aminobutanoic acid. Retrieved from [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (n.d.).
  • Preparation of sitagliptin intermedi
  • Bayer, A., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Advances, 6(73), 68946-68953.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Cbz Deprotection of Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and drug development sectors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of sterically hindered amines protected with the carboxybenzyl (Cbz or Z) group. Our goal is to equip you with the expertise to overcome common challenges and side reactions, ensuring the integrity and success of your synthetic routes.

Introduction: The Challenge of Steric Hindrance in Cbz Deprotection

The Cbz group is a cornerstone of amine protection in organic synthesis, prized for its stability and typically straightforward removal by catalytic hydrogenolysis. However, when the Cbz-protected amine is sterically hindered, standard deprotection protocols can become sluggish, incomplete, or fail entirely, often accompanied by a host of undesirable side reactions. This guide is structured to address these specific issues head-on, providing both mechanistic explanations and practical, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the Cbz deprotection of hindered amines in a question-and-answer format.

Question 1: My Cbz deprotection is extremely slow or has stalled completely. What are the likely causes and how can I resolve this?

Answer:

A stalled or sluggish Cbz deprotection of a hindered amine is a frequent issue. The root cause often lies in the reduced accessibility of the catalytic site due to steric bulk around the Cbz group. Several factors can be at play, and a systematic approach to troubleshooting is recommended.

Probable Causes & Recommended Actions:

  • Insufficient Catalyst Activity: The standard 10% Palladium on Carbon (Pd/C) may not be active enough for a hindered substrate.

    • Solution 1: Use a More Active Catalyst. Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is significantly more active and often effective for hindered substrates. It is less prone to catalyst poisoning as well.

    • Solution 2: Increase Catalyst Loading. Doubling the weight percentage of the catalyst can increase the reaction rate. However, this should be done judiciously to minimize cost and potential for side reactions.

  • Poor Substrate Solubility: The substrate's limited solubility in the reaction solvent can severely limit its interaction with the heterogeneous catalyst.

    • Solution: Solvent Screening. If the reaction is sluggish in standard solvents like methanol or ethanol, consider screening other options or using co-solvents. Tetrahydrofuran (THF), ethyl acetate (EtOAc), or mixtures of these with alcohols can improve solubility.[1][2]

  • Product Inhibition: The newly formed free amine, particularly if it's a good ligand, can coordinate to the palladium surface, effectively poisoning the catalyst and halting the reaction.[1]

    • Solution: Add a Weak Acid. A small amount of a weak acid, such as acetic acid, can protonate the product amine, preventing it from binding to the catalyst.[1][3] This is often a very effective and simple solution.

  • Inadequate Hydrogen Availability: For catalytic transfer hydrogenation, the hydrogen donor may not be efficient enough. For reactions with H₂ gas, pressure might be insufficient.

    • Solution (Transfer Hydrogenation): Screen different hydrogen donors. Ammonium formate is common, but formic acid or cyclohexene can also be effective.[1]

    • Solution (H₂ Gas): Increase the hydrogen pressure using a Parr shaker apparatus.[2]

  • Elevated Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for hindered substrates.[1][3]

    • Solution: Gently warm the reaction to 40-60 °C. Monitor carefully for potential side reactions.

The following flowchart provides a decision-making framework for troubleshooting an incomplete Cbz deprotection of a hindered amine:

G start Incomplete Cbz Deprotection of Hindered Amine catalyst Is the catalyst fresh and active? start->catalyst solubility Is the substrate fully dissolved? catalyst->solubility Yes pearlmans Switch to Pearlman's Catalyst (Pd(OH)₂/C) catalyst->pearlmans No inhibition Is product inhibition a possibility? solubility->inhibition Yes solvents Screen alternative solvents (THF, EtOAc, co-solvents) solubility->solvents No conditions Have reaction conditions been optimized? inhibition->conditions Yes acid Add acetic acid (1-5 vol%) inhibition->acid No temp_pressure Increase temperature (40-60°C) and/or H₂ pressure conditions->temp_pressure Optimization needed alt_method Consider alternative deprotection methods (e.g., acidolysis) conditions->alt_method Still no reaction pearlmans->solubility solvents->inhibition acid->conditions

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected N-benzylated byproduct. What is it and how can I prevent its formation?

A1: The formation of an N-benzyl byproduct is a known side reaction during Cbz deprotection, particularly when the hydrogen source is limited or consumed too quickly.[3] The mechanism involves the initial cleavage of the Cbz group to form the free amine and toluene. However, an intermediate in this process can be intercepted by the newly formed amine, leading to N-benzylation.

Mechanism of N-Benzyl Side Product Formation:

  • Hydrogenolysis Initiation: The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond of the Cbz group.

  • Intermediate Formation: This can lead to the formation of a benzyl species on the catalyst surface.

  • Decarboxylation: The resulting carbamic acid is unstable and loses CO₂ to release the free amine.

  • Side Reaction: If the concentration of the benzyl intermediate is high and the availability of hydrogen to complete the reduction to toluene is low, the free amine can attack the benzyl intermediate, resulting in the N-benzylated amine.

Prevention Strategies:

  • Ensure Sufficient Hydrogen: For catalytic transfer hydrogenation, use a sufficient excess of the hydrogen donor. For reactions with H₂ gas, ensure the system is well-purged and maintained under a positive pressure of hydrogen.

  • Control Reaction Rate: A very fast initial reaction can deplete the local concentration of hydrogen, favoring the side reaction. Slower, more controlled conditions can be beneficial.

  • Choice of Hydrogen Donor: Some hydrogen donors may be more prone to this side reaction than others. If N-benzylation is a persistent issue with one donor, consider switching to another (e.g., from ammonium formate to formic acid).

Q2: Can racemization occur at a chiral center adjacent to the amine during Cbz deprotection?

A2: While catalytic hydrogenolysis is generally considered a mild method that does not cause racemization of adjacent stereocenters, the risk is not entirely zero, especially under harsh conditions.[4][5]

Factors that could potentially lead to racemization:

  • Harsh Acidity or Basicity: If the reaction is run with strong acid or base additives, or if the substrate itself can promote enolization, there is a risk of epimerization.

  • Elevated Temperatures: Prolonged heating can sometimes contribute to racemization.

Preventative Measures:

  • Mild Conditions: Stick to neutral or weakly acidic conditions (e.g., with a small amount of acetic acid) and moderate temperatures.

  • Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed.

  • Alternative Reagents: If racemization is a significant concern, especially with a particularly sensitive substrate, alternative deprotection methods that are known to be racemization-free should be considered.

Q3: I have a Cbz-protected amino acid derivative, and I'm seeing a byproduct with a mass corresponding to the formation of a hydantoin. How is this happening?

A3: Hydantoin formation is a potential side reaction for Cbz-protected α-amino acids or their esters, particularly under conditions that can promote intramolecular cyclization. The mechanism typically involves the formation of an isocyanate intermediate.[6]

Proposed Mechanism of Hydantoin Formation:

  • Activation of the Carboxyl Group: If the C-terminal of the amino acid is a carboxylic acid or an ester, it can be activated under certain conditions.

  • Formation of an Isocyanate: The activated carboxyl group can react with the carbamate nitrogen upon cleavage of the benzyl group, leading to the formation of an N-carboxyanhydride (NCA)-like intermediate which can rearrange to an isocyanate.

  • Intramolecular Cyclization: The isocyanate then undergoes rapid intramolecular cyclization with the adjacent amide nitrogen to form the stable five-membered hydantoin ring.[6][7]

How to Avoid Hydantoin Formation:

  • Control Temperature: Avoid excessive heating, as this can promote the formation of the isocyanate intermediate.

  • pH Control: Maintain the reaction under neutral or slightly acidic conditions. Basic conditions can facilitate the cyclization.

  • Protect the Carboxyl Group: If the C-terminal is a free carboxylic acid, converting it to a stable ester (e.g., methyl or ethyl ester) before deprotection can reduce the likelihood of this side reaction.

The following diagram illustrates the potential side reaction pathways from a Cbz-protected amine:

G start Cbz-Protected Hindered Amine deprotection Pd/C, H₂ (or transfer) start->deprotection hydantoin Hydantoin Byproduct (from amino acid derivatives) start->hydantoin Thermal/Basic conditions (if substrate is an amino acid derivative) desired Desired Free Amine deprotection->desired Sufficient H₂ n_benzyl N-Benzyl Byproduct deprotection->n_benzyl Insufficient H₂

Sources

Selective removal of Cbz in the presence of Fmoc protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced protecting group strategies. As Senior Application Scientists, we understand that the selective removal of a protecting group is often a critical, make-or-break step in a complex synthetic route. This guide provides in-depth technical support, troubleshooting, and field-proven protocols for a common challenge: the selective removal of the Carboxybenzyl (Cbz or Z) group in the presence of the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.

Core Principles: The Basis of Cbz/Fmoc Orthogonality

In multi-step synthesis, particularly in peptide chemistry, the ability to deprotect one functional group while leaving another intact is paramount. This principle is known as orthogonality.[1][2] The Cbz and Fmoc groups form a classic orthogonal pair due to their fundamentally different cleavage mechanisms.[1][3]

  • Cbz (Carboxybenzyl) Group: The Cbz group is renowned for its stability under a wide range of conditions.[4] Its primary mode of cleavage is hydrogenolysis .[1][5] This reaction involves a palladium catalyst (typically Palladium on Carbon, Pd/C) and a hydrogen source to reductively cleave the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as a byproduct.[4][5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[6][7] Its defining characteristic is its lability to mild basic conditions .[6][8] Typically, a solution of 20% piperidine in DMF is used to induce a β-elimination reaction, rapidly unmasking the amine.[6] The Fmoc group is generally stable to the acidic and hydrogenolytic conditions used to remove other groups like Boc and Cbz, respectively.[9][10]

This differential lability is the key to selectively removing a Cbz group while preserving an Fmoc group on the same molecule. The standard approach is to exploit the Cbz group's unique sensitivity to catalytic hydrogenation.[4][11]

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the selective hydrogenolysis of the Cbz group.

Question 1: My Cbz deprotection is sluggish or incomplete, but my Fmoc group is intact. What's going wrong?

This is the most common issue and almost always points to a problem with the catalytic system.

Answer:

Incomplete Cbz deprotection under conditions that do not affect the Fmoc group is typically due to catalyst inactivation or insufficient hydrogen availability.

  • Causality—Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning, especially by sulfur-containing compounds.[12][13] If your substrate contains a thiazole ring, a methionine, or a cysteine residue, the sulfur atom can irreversibly coordinate to the palladium surface, blocking the active sites required for hydrogenolysis.[14] Other functionalities like thiols or even some nitrogen-containing heterocycles can also inhibit the catalyst.

  • Causality—Poor Catalyst Quality or Activity: The activity of Pd/C can vary significantly between batches and suppliers. An old or improperly stored catalyst may have reduced activity. The state of the palladium, whether it's partially oxidized or has a large particle size, can also impact reaction rates.[15]

  • Causality—Insufficient Hydrogen Transfer:

    • For H₂ Gas: Ensure a proper seal on your reaction vessel to maintain a positive hydrogen atmosphere (a balloon is often sufficient for small scale). The solvent must be adequately degassed and saturated with hydrogen. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.

    • For Transfer Hydrogenation: The hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene) is consumed stoichiometrically.[4][16] Ensure you are using a sufficient excess (typically 3-10 equivalents) to drive the reaction to completion. The decomposition of some donors can also be a factor over long reaction times.

Solutions:

  • Increase Catalyst Loading: For substrates suspected of containing catalyst poisons, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol% or even 1:1 by weight) can provide enough active sites to overcome the inhibition.[14]

  • Use a Fresh, High-Quality Catalyst: Always use a fresh bottle of catalyst from a reputable supplier. For problematic reactions, opening a new bottle is a wise first step.

  • Optimize Hydrogen Source: When using H₂ gas, ensure the system is leak-free. For transfer hydrogenation, increase the equivalents of the hydrogen donor.[4]

  • Change the Solvent: Solvents like methanol, ethanol, or ethyl acetate are standard.[4][15] Sometimes, switching solvents can improve substrate solubility and reaction kinetics.

Question 2: I'm observing partial loss of my Fmoc group during Cbz deprotection. Why is this happening?

While less common, unintended Fmoc cleavage can occur under certain conditions.

Answer:

The stability of the Fmoc group to hydrogenolysis is widely cited but can be controversial and substrate-dependent.[10] While generally robust, there are scenarios where it can be compromised.

  • Causality—Acidic Byproducts: Some commercial grades of Pd/C can be acidic. If acidic sites are present on the carbon support, they could potentially facilitate Fmoc cleavage, although this is rare under neutral reaction conditions.

  • Causality—Extended Reaction Times & Elevated Temperatures: While standard hydrogenolysis is performed at room temperature, some difficult deprotections are heated.[5][17] Prolonged exposure to the catalyst and hydrogen at elevated temperatures may lead to slow degradation of the Fmoc group in some contexts.

  • Causality—Contaminated Reagents: If using catalytic transfer hydrogenation with ammonium formate, ensure the reagent is high purity. Acidic or basic impurities could contribute to side reactions.

Solutions:

  • Strictly Control Reaction Conditions: Perform the hydrogenolysis at room temperature and monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Use a Neutral Catalyst: If acidity is suspected, you can wash the Pd/C with deionized water and dry it under vacuum before use, or add a non-nucleophilic, sterically hindered base to the reaction mixture, although this can sometimes interfere with the hydrogenation itself.

  • Consider an Alternative, Milder Method: If Fmoc lability is a persistent issue, catalytic transfer hydrogenation is often considered milder than direct hydrogenation with H₂ gas.[4] A recently developed method using AlCl₃ in hexafluoroisopropanol (HFIP) has shown excellent efficacy in removing Cbz groups with high yields while being completely orthogonal to Fmoc groups.[18]

Question 3: Can I use transfer hydrogenation instead of hydrogen gas? What are the pros and cons?

Answer:

Yes, catalytic transfer hydrogenation (CTH) is an excellent and often preferred alternative to using flammable hydrogen gas.[19]

Mechanism: In CTH, a stable organic molecule serves as a hydrogen donor. In the presence of the palladium catalyst, it transfers hydrogen to the Cbz-protected substrate.[5]

FeatureCatalytic Transfer Hydrogenation (CTH)Classic Hydrogenation (H₂ Gas)
Safety Major Advantage: Avoids the use of flammable, high-pressure H₂ gas.[19]Requires specialized equipment (balloons, Parr shaker, H-Cube®) and careful handling of a flammable gas.[17]
Equipment Standard laboratory glassware is sufficient.[4]Requires a hydrogen source and a sealed reaction setup.
Efficiency Often faster and highly efficient at room temperature.[16]Can be very efficient but may require elevated pressure or temperature for difficult substrates.[17]
Common Donors Ammonium Formate, 1,4-Cyclohexadiene, Formic Acid.[4][16]H₂ Gas.
Potential Issues Requires removal of the spent hydrogen donor during workup. Can sometimes be slower than high-pressure hydrogenation.Catalyst poisoning is a common issue.[12] Safety concerns.
Visualizing the Process: Diagrams and Workflows
Mechanism of Cbz Deprotection by Catalytic Hydrogenation

Caption: Mechanism of Cbz removal via heterogeneous catalytic hydrogenation.

Troubleshooting Workflow for Incomplete Cbz Deprotection

Troubleshooting_Workflow Start Reaction Stalled: Incomplete Cbz Deprotection Check_Sulfur Does the substrate contain sulfur? Start->Check_Sulfur Increase_Pd Increase Pd/C Loading (e.g., to 50 mol% or 1:1 w/w) Check_Sulfur->Increase_Pd Yes Check_Catalyst Is the catalyst old or from an unreliable source? Check_Sulfur->Check_Catalyst No Success Problem Solved Increase_Pd->Success New_Catalyst Use a fresh bottle of high-activity Pd/C Check_Catalyst->New_Catalyst Yes Check_H2 Review Hydrogen Source Check_Catalyst->Check_H2 No New_Catalyst->Success H2_Gas_Sol Using H₂ Gas: - Check for leaks - Purge system thoroughly - Ensure vigorous stirring Check_H2->H2_Gas_Sol H₂ Gas Transfer_Sol Using Transfer Reagent: - Increase equivalents of donor (e.g., NH₄HCO₂ to 10 eq.) Check_H2->Transfer_Sol Transfer H2_Gas_Sol->Success Transfer_Sol->Success

Caption: Decision tree for troubleshooting stalled Cbz deprotection reactions.

Field-Proven Experimental Protocols

These protocols are designed as self-validating systems, including reaction monitoring and workup procedures. Safety Note: Always handle palladium catalysts with care, as they can be pyrophoric, especially after filtration when saturated with hydrogen and solvent.

Protocol 1: Selective Cbz Deprotection via Catalytic Hydrogenation (H₂)

This protocol is the industry standard for Cbz removal.

Materials:

  • Fmoc- and Cbz-protected substrate (1.0 equiv)

  • Palladium on Carbon (10% Pd/C, 0.1 equiv by weight)

  • Methanol (or Ethanol, Ethyl Acetate), sufficient to dissolve substrate

  • Hydrogen (H₂) gas supply with balloon

  • Celite™ for filtration

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected substrate in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Carefully add the 10% Pd/C catalyst to the solution. The flask should be sealed with a septum.

  • Hydrogenation: Purge the flask by evacuating under vacuum and backfilling with H₂ gas. Repeat this cycle three times. Finally, leave the flask under a positive pressure of H₂ (a balloon is sufficient for most lab-scale reactions).

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential for efficient mass transfer between the gas, liquid, and solid phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4] A typical reaction time is 2-16 hours. The disappearance of the starting material and the appearance of a more polar spot (the free amine) indicates progress.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad thoroughly with the solvent to ensure complete recovery of the product. Caution: Do not allow the filtered catalyst cake to dry completely in the air, as it may ignite. Quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., crystallization or chromatography).[4]

Protocol 2: Selective Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol offers a safer alternative by avoiding hydrogen gas.[19]

Materials:

  • Fmoc- and Cbz-protected substrate (1.0 equiv)

  • Palladium on Carbon (10% Pd/C, 0.1 equiv by weight)

  • Ammonium Formate (NH₄HCO₂, 5.0 equiv)

  • Methanol (or Ethanol)

  • Celite™ for filtration

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected substrate in methanol in a round-bottom flask with a magnetic stir bar.[4]

  • Reagent Addition: To the stirred solution, add 10% Pd/C followed by ammonium formate.[4] The reaction is typically run at room temperature but can be gently heated (40-50 °C) to accelerate slow reactions.

  • Reaction: Stir the mixture at the chosen temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, as described in Protocol 1. Reaction times are often shorter than with H₂ gas, typically 1-6 hours.

  • Work-up and Filtration: Upon completion, cool the reaction to room temperature (if heated). Filter the mixture through a pad of Celite™ to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude material will contain the product and excess ammonium formate salts. The salts can often be removed by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is then dried and concentrated to yield the deprotected amine.[4]

References
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?[Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work?[Link]

  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. [Link]

  • Guk, D. A., et al. (2023). Selective Fmoc and Cbz protection of aromatic amino group in the presence of similar aliphatic function in liquid CO2. ResearchGate. [Link]

  • ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?[Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [Link]

  • Eigenberger, G., & Weger, E. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today. [Link]

  • ConnectSci. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?[Link]

  • National Institutes of Health (NIH). (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]

  • Journal of the Chemical Society, Faraday Transactions. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. [Link]

  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • PubMed. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. [Link]

  • SAE International. (2005). An Investigation of Poison Deactivation on Palladium Based Three Way Catalyst. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Acidic Stability of Cbz and Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, particularly in the intricate field of peptide synthesis and drug development, the judicious selection of protecting groups is a cornerstone of success. The ability to mask a reactive functional group, perform transformations elsewhere in the molecule, and then cleanly remove the mask is paramount. Among the arsenal of amine protecting groups, the Carboxybenzyl (Cbz or Z) and the tert-butyloxycarbonyl (Boc) groups are two of the most ubiquitous. Their widespread use stems from their reliability and the distinct conditions required for their removal, which forms the basis of orthogonal protection strategies.[1]

This guide provides an in-depth comparison of the stability of the Cbz and Boc protecting groups under acidic conditions. As we will explore, while both are carbamates, their structural and electronic differences give rise to vastly different behaviors in the presence of acid, a critical consideration for any synthetic chemist designing a multi-step synthesis.

Mechanistic Underpinnings of Acid Lability

The stability of a protecting group in an acidic medium is intrinsically linked to the mechanism of its cleavage. The disparate pathways for Cbz and Boc deprotection explain their differential stability.

The Boc Group: A Tale of Cation Stability

The Boc group is renowned for its acid lability.[2] Its deprotection proceeds through a mechanism that hinges on the formation of the highly stable tert-butyl cation. The reaction is initiated by protonation of the carbamate carbonyl oxygen, followed by the departure of the tert-butyl group as a carbocation. This carbocation is then quenched, often by deprotonation to form isobutene gas, or it can be trapped by a nucleophilic scavenger. The final step is the rapid decarboxylation of the resulting unstable carbamic acid to yield the free amine.[3][4]

The facility of this reaction is directly attributable to the low energy barrier for the formation of the tertiary carbocation. This mechanism dictates that even moderately strong acids can efficiently cleave the Boc group.

Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Cleavage cluster_3 Final Products BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H+ (e.g., TFA) CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid Unimolecular Cleavage tBuCation (CH3)3C+ ProtonatedBoc->tBuCation FreeAmine R-NH2 CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2 Isobutene CH2=C(CH3)2 tBuCation->Isobutene - H+

The Cbz Group: Resisting Protonation

In stark contrast, the Cbz group is significantly more robust under acidic conditions.[5] Its deprotection via acid requires much harsher conditions, typically strong acids such as HBr in acetic acid or certain Lewis acids.[6][7] The cleavage mechanism is believed to proceed via an SN2-type pathway, where a nucleophile (e.g., bromide ion) attacks the benzylic carbon, leading to the displacement of the carbamate. Alternatively, under very strong acid conditions, an SN1-type mechanism involving a less stable benzyl cation may occur.

The key to the Cbz group's stability lies in the fact that the initial protonation does not lead to the formation of a particularly stable carbocation, unlike the tert-butyl cation in the Boc deprotection. The benzyl cation is significantly less stable than the tert-butyl cation, making this pathway less favorable.

Cbz_Deprotection cluster_0 Cbz-Protected Amine cluster_1 Protonation & Attack cluster_2 Transition State cluster_3 Products CbzAmine R-NH-Cbz ProtonatedCbz R-NH-Cbz(H+) CbzAmine->ProtonatedCbz + H+ TS [Br---CH2Ph---O-C(=O+H)-NHR] ProtonatedCbz->TS + Br- (SN2 attack) CarbamicAcid R-NH-COOH TS->CarbamicAcid BenzylBromide PhCH2Br TS->BenzylBromide FreeAmine R-NH2 CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2

Quantitative Comparison of Acidic Stability

Protecting GroupCommon Acidic Reagents for CleavageRelative Stability in AcidMechanistic PathwayKey Considerations & Side Reactions
Boc TFA (20-50% in DCM), 4M HCl in Dioxane, TsOH[8]LowUnimolecular (E1-like) via tert-butyl cation[3]Tert-butylation: The tert-butyl cation can alkylate electron-rich side chains (e.g., Tryptophan, Methionine).[8] Scavengers like triisopropylsilane (TIPS) or thioanisole are often required.
Cbz HBr in Acetic Acid (33%), TMSI, AlCl₃/HFIP[9][10]HighBimolecular (SN2) or Unimolecular (SN1) under harsh conditions[2]Benzyl-based side products: Benzyl bromide or other activated benzyl species can cause side reactions. The conditions are harsh and may affect other acid-sensitive groups.

Kinetic studies on Boc deprotection have shown that the reaction rate can have a second-order dependence on the acid concentration, indicating a more complex mechanism than simple protonation followed by unimolecular cleavage under certain conditions.[6] This highlights the sensitivity of the Boc group to the specific acid and solvent system used.

Conversely, the Cbz group is generally stable to the conditions used for Boc removal. For example, a Boc group can be selectively cleaved with TFA in the presence of a Cbz group, a cornerstone of orthogonal strategy in peptide synthesis.[3]

Experimental Protocols: A Comparative Framework

To illustrate the practical differences in stability, we outline protocols for the deprotection of a model compound, N-protected glycine, under conditions typically used for each group. Monitoring these reactions by a suitable analytical method like HPLC or NMR would provide a direct comparison of their cleavage rates.

Protocol 1: Boc-Glycine Deprotection with TFA
  • Dissolution: Dissolve Boc-Glycine (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting glycine trifluoroacetate salt can be used directly or neutralized.

Protocol 2: Attempted Cbz-Glycine Deprotection with TFA (for comparison)
  • Dissolution: Dissolve Cbz-Glycine (1 equivalent) in DCM to a concentration of approximately 0.1 M.

  • Acid Addition: Add TFA to a final concentration of 50% (v/v) at room temperature.

  • Reaction Monitoring: Monitor the reaction over 24 hours by TLC or HPLC. Little to no deprotection is expected under these conditions, demonstrating the stability of the Cbz group.

Protocol 3: Cbz-Glycine Deprotection with HBr/Acetic Acid
  • Reagent Preparation: Use a commercially available solution of 33% HBr in acetic acid.

  • Reaction Setup: Dissolve Cbz-Glycine (1 equivalent) in a minimal amount of acetic acid and add the HBr/acetic acid solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, the product can be precipitated by the addition of diethyl ether and collected by filtration.

Experimental_Workflow cluster_substrates Starting Materials cluster_conditions Acidic Conditions cluster_monitoring Reaction Monitoring cluster_results Expected Outcome BocGly Boc-Glycine TFA 25-50% TFA in DCM (Mild-Strong Acid) BocGly->TFA Expose to CbzGly Cbz-Glycine CbzGly->TFA Expose to HBr 33% HBr in Acetic Acid (Very Strong Acid) CbzGly->HBr Expose to Analysis TLC / HPLC / NMR TFA->Analysis HBr->Analysis BocResult Fast Deprotection (Complete in ~1-2h) Analysis->BocResult Boc-Gly + TFA CbzResultTFA No Reaction (Stable) Analysis->CbzResultTFA Cbz-Gly + TFA CbzResultHBr Deprotection (Complete in hours) Analysis->CbzResultHBr Cbz-Gly + HBr/AcOH

Conclusion and Strategic Recommendations

The choice between Cbz and Boc as an amine protecting group must be made with a clear understanding of the planned synthetic route and the chemical functionalities present in the molecule.

  • The Boc group is the protecting group of choice when mild acid-lability is desired. Its ease of removal makes it highly suitable for solid-phase peptide synthesis and other applications where rapid, efficient deprotection is necessary. However, the practitioner must be wary of potential side reactions caused by the liberated tert-butyl cation and employ appropriate scavengers when working with sensitive substrates.

  • The Cbz group offers superior stability to a wider range of acidic conditions, making it a more robust protecting group. Its removal is typically achieved through catalytic hydrogenolysis, a very mild and clean method. When hydrogenolysis is not feasible due to the presence of reducible functional groups (e.g., alkenes, alkynes, or certain sulfur-containing residues), cleavage with strong acids like HBr in acetic acid provides a viable, albeit harsh, alternative. The stability of Cbz to TFA makes it an excellent orthogonal partner to the Boc group, allowing for the selective deprotection of Boc-protected amines in the presence of Cbz-protected ones.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • ResearchGate. (2022). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link] (Note: A specific deep link was not available, please refer to the main journal site.)

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89, 5665-5674. Retrieved from [Link]

Sources

A-Senior-Application-Scientist-s-Guide-to-the-Coupling-Efficiency-of-Cbz-β-Amino-Acids-vs.-α-Amino-Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. The deliberate incorporation of non-natural amino acids, such as β-amino acids, into peptide chains has unlocked new frontiers in creating peptidomimetics with enhanced proteolytic stability and unique conformational properties.[1] However, the successful synthesis of these modified peptides hinges on a critical step: the coupling reaction.

This guide provides an in-depth comparison of the coupling efficiency of Carboxybenzyl (Cbz)-protected β-amino acids with their α-amino acid counterparts. We will delve into the structural nuances that dictate reactivity, compare the efficacy of various coupling reagents, and provide field-proven protocols to help you navigate the challenges inherent in β-peptide synthesis.

Section 1: The Structural Divide: α- vs. β-Amino Acids

The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, both groups are attached to the same carbon (the α-carbon). In β-amino acids, the amino group is attached to the adjacent carbon (the β-carbon), introducing an additional methylene unit into the backbone.

This seemingly subtle structural change has profound implications for reactivity:

  • Increased Steric Hindrance: The carboxyl group of a β-amino acid is sterically more hindered due to the greater conformational flexibility of the carbon backbone. This can impede the approach of the coupling reagent and the incoming nucleophile (the amine component).

  • Reduced Electrophilicity: The additional distance between the electron-withdrawing amino group and the carboxyl group in β-amino acids can slightly reduce the electrophilicity of the carboxyl carbon, making it inherently less reactive.

  • Suppressed Racemization: A significant advantage of β-amino acids is their reduced susceptibility to racemization. In α-amino acids, the α-proton is acidic and can be abstracted under basic coupling conditions, leading to a loss of stereochemical integrity.[2][3][4] In β-amino acids, the corresponding proton is on the β-carbon and is considerably less acidic, thus preserving the stereochemistry at this center.

Caption: Structural comparison of Cbz-protected α- and β-amino acids.

Section 2: The Mechanism of Peptide Coupling

Peptide bond formation is a condensation reaction that requires the "activation" of the carboxylic acid component.[5][6][7] This is achieved using a coupling reagent, which converts the carboxyl group into a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the second amino acid, forming the amide (peptide) bond.

Coupling_Workflow AA1 Cbz-Amino Acid (Carboxyl Component) Active_Ester Activated Intermediate (e.g., OAt-ester) AA1->Active_Ester Activation Reagent Coupling Reagent + Base Peptide Dipeptide Active_Ester->Peptide Acylation AA2 Amino Acid Ester (Amine Component) Byproducts Byproducts Peptide->Byproducts

Caption: Generalized workflow for a peptide coupling reaction.

The choice of coupling reagent is paramount, especially when dealing with sterically hindered or less reactive amino acids like β-amino acids.[5][8]

Section 3: A Comparative Analysis of Coupling Reagents

The success of coupling a Cbz-β-amino acid largely depends on the potency of the activating reagent. While standard reagents may suffice for α-amino acids, β-amino acids often require more powerful solutions.

Coupling Reagent ClassReagent ExamplesPerformance with Cbz-α-Amino AcidsPerformance with Cbz-β-Amino AcidsKey Considerations
Carbodiimides DCC, DIC, EDCGenerally effective, but can lead to racemization and formation of insoluble urea byproducts (with DCC).[9]Often sluggish and low-yielding, especially with hindered β-amino acids. Requires additives like HOBt or Oxyma.EDC is useful for solution-phase synthesis due to its water-soluble byproduct.[9] Not recommended for difficult β-amino acid couplings.
Aminium/Uronium Salts HBTU, HCTU, TBTUHighly efficient and widely used for routine synthesis.[8]More effective than carbodiimides, but may still require longer reaction times or elevated temperatures.Can cause guanidinylation of the free N-terminus if used in excess.[8][9]
Aminium/Uronium (HOAt-based) HATU , TATUConsidered the "gold standard" for difficult couplings, including sterically hindered residues.[8][9] Minimizes racemization.[9]Highly Recommended. Generally provides the best yields and fastest reaction rates for β-amino acids due to the formation of a highly reactive OAt-ester.[8][9]The most effective but also more expensive option.[8] The anchimeric assistance from the pyridine nitrogen in the HOAt moiety enhances reactivity.[8]
Phosphonium Salts PyBOP, PyAOPVery effective, particularly for preventing racemization. Byproducts are generally water-soluble.Good to excellent performance. PyAOP, being HOAt-based, is comparable to HATU in efficiency for difficult couplings.[8]Does not cause the guanidinylation side reaction seen with aminium/uronium salts.[8]
Other (Oxyma-based) COMU Excellent efficiency, often comparable or superior to HATU.[5][10]Highly Recommended. Shows high reactivity and is often successful where other reagents fail.[10]Safer alternative to benzotriazole-based reagents (HBTU, HATU) as it does not contain potentially explosive components.[5][10] Good solubility and performance with only one equivalent of base.[10]

Expert Insight: For the coupling of Cbz-β-amino acids, especially those with bulky side chains, HATU and COMU are the reagents of choice. Their ability to form highly reactive activated esters overcomes the inherent steric hindrance and lower reactivity of the β-amino acid carboxyl group. While HBTU and PyBOP can be effective, they may require more forcing conditions (e.g., longer reaction times, double coupling, or elevated temperatures), which can increase the risk of side reactions.

Section 4: Mitigating Side Reactions

While β-amino acids are resistant to racemization at their stereocenter, other side reactions can occur:

  • Guanidinylation: As mentioned, excess aminium/uronium reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain, capping it and preventing further elongation.[9] This is avoided by using phosphonium reagents (PyBOP) or by ensuring the Cbz-amino acid is in slight excess relative to the coupling reagent and allowing a short "pre-activation" time before adding the amine component.[5]

  • Aspartimide Formation: Although not specific to β-amino acids, if the peptide sequence contains an aspartic acid residue, it can cyclize to form an aspartimide, especially under basic conditions.[11] This can lead to a mixture of α- and β-linked peptides upon ring-opening.[11] Adding HOBt to the deprotection solution (if using Fmoc chemistry) can help suppress this side reaction.[11]

  • Over-activation: Using excessively powerful coupling conditions can sometimes lead to side reactions on sensitive amino acid side chains.[12] It is crucial to use the appropriate stoichiometry and reaction times.

Section 5: Validated Experimental Protocols

The following protocols provide a starting point for your experiments. They are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

Protocol 1: Standard Coupling of a Cbz-α-Amino Acid using HBTU

Rationale: HBTU is a cost-effective and highly efficient reagent for most standard α-amino acid couplings. This protocol represents a baseline for comparison.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol) in dimethylformamide (DMF) for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5x).

  • Coupling Solution Preparation (Activation):

    • In a separate vessel, dissolve Cbz-α-amino acid (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.).

    • Scientist's Note: Using a slight excess of the amino acid over the coupling reagent helps prevent potential guanidinylation of the resin's free amine.

  • Coupling Reaction:

    • Add the activated coupling solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring and Wash:

    • Perform a Kaiser test to confirm the absence of free amines. If the test is positive, the coupling is incomplete and a second coupling may be required.

    • Once complete, drain the reaction vessel and wash the resin with DMF (5x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: High-Efficiency Coupling of a Cbz-β-Amino Acid using HATU

Rationale: This protocol uses the more potent HATU reagent and includes a pre-activation step to ensure efficient formation of the active ester, which is critical for overcoming the steric hindrance of the β-amino acid.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Coupling Solution Preparation (Pre-Activation):

    • In a separate vessel, dissolve Cbz-β-amino acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.).

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Scientist's Note: This pre-activation step is crucial. It ensures the less reactive carboxyl group of the β-amino acid is fully converted to the highly reactive OAt-ester before it is introduced to the amine component on the resin.

  • Coupling Reaction:

    • Add the pre-activated coupling solution to the deprotected resin.

    • Agitate at room temperature for 2-4 hours. For particularly difficult couplings (e.g., β,β-disubstituted amino acids), the reaction time may be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring and Wash:

    • Follow the same monitoring and washing procedure as in Protocol 1. A negative Kaiser test is essential before proceeding.

Conclusion

While Cbz-β-amino acids are inherently less reactive in peptide coupling reactions than their Cbz-α-amino acid counterparts, high coupling efficiencies can be reliably achieved through the judicious selection of coupling reagents and optimization of reaction protocols. The steric hindrance and reduced electrophilicity of β-amino acids necessitate the use of highly potent activators like HATU or COMU . By incorporating a pre-activation step and carefully monitoring the reaction, researchers can successfully synthesize complex β-peptides and peptidomimetics, paving the way for new therapeutic agents and advanced biomaterials.

References

  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Coupling Reagents. Chemistry - A European Journal, 15(37), 9394-9403. [Link]

  • Tóth, G. K., et al. (2017). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 49, 159-170. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Peptides. [Link]

  • Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Chiral Purity in Synthesized (R)-3-(Cbz-amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is not merely a matter of academic interest; it is a cornerstone of efficacy and safety. (R)-3-(Cbz-amino)butanoic acid, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. The presence of its enantiomeric counterpart, (S)-3-(Cbz-amino)butanoic acid, can lead to significant alterations in pharmacological activity, metabolic profile, and toxicity. Therefore, the robust validation of its chiral purity is a critical, non-negotiable step in the synthetic workflow.

This guide provides an in-depth comparison of the three most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each method is presented as a self-validating system, grounded in authoritative principles.

The Imperative of Enantiomeric Purity

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably biological receptors and enzymes. The synthesis of enantiomerically pure compounds is a significant challenge, as many synthetic routes can introduce the undesired enantiomer. Consequently, highly sensitive and accurate analytical methods are required to quantify the enantiomeric excess (% ee), which is a measure of the chiral purity.

Comparative Analysis of Analytical Methodologies

We will now explore the practical application and comparative performance of Chiral HPLC, NMR Spectroscopy, and Polarimetry for the validation of (R)-3-(Cbz-amino)butanoic acid's chiral purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution, sensitivity, and accuracy.[1] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Scientific Rationale

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in differential elution from the column, allowing for baseline separation and individual quantification. For N-protected amino acids like our target molecule, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often excellent choices.[2][3]

Experimental Workflow: Chiral HPLC

Caption: Workflow for Chiral HPLC Analysis.

Detailed Experimental Protocol

This protocol provides a robust starting point for the method development and validation for (R)-3-(Cbz-amino)butanoic acid, based on established methods for similar N-Cbz protected amino acids.[4]

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chiral Stationary Phase Selection:

    • Method A (Normal Phase): CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel). This is often a first choice for N-protected amino acids.

    • Method B (Polar Phase): CHIRALPAK® ZWIX(+) (zwitterionic stationary phase). This can offer alternative selectivity.

  • Mobile Phase Preparation:

    • Method A: n-hexane / 2-propanol / trifluoroacetic acid (TFA) = 80 / 20 / 0.1 (v/v/v).

    • Method B: 50mM formic acid + 25mM diethylamine in methanol / acetonitrile / water = 49 / 49 / 2 (v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Method A), 0.5 mL/min (Method B).

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm (due to the Cbz protecting group).

  • Sample Preparation: Dissolve an accurately weighed sample of synthesized (R)-3-(Cbz-amino)butanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard for system suitability and peak identification.

  • Analysis and Calculation:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify system suitability (resolution > 2.0).

    • Inject the sample solution.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Performance Comparison and Data
ParameterMethod A (Normal Phase)Method B (Polar Phase)
Selectivity (α) High (typically > 1.5)Very High (often > 1.6)
Resolution (Rs) Excellent (typically > 4.0)Excellent (typically > 4.0)
Analysis Time Moderate (10-20 min)Faster (5-10 min)
Sensitivity (LOD/LOQ) High (sub-µg/mL levels)High (sub-µg/mL levels)
Robustness GoodGood
Solvent Considerations Uses hexane (environmental/safety)Uses more polar, less toxic solvents

Data is illustrative based on performance with similar compounds like N-Cbz-serine.[4]

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric purity without the need for chromatographic separation. The method relies on the use of a chiral solvating agent (CSA) or a chiral shift reagent to induce a chemical shift non-equivalence between the enantiomers in the NMR spectrum.

Scientific Rationale

Enantiomers are indistinguishable in an achiral solvent. However, in the presence of a chiral solvating agent, they form transient diastereomeric complexes with different magnetic environments. This results in the splitting of signals for protons near the chiral center, allowing for the integration of the signals corresponding to each enantiomer.

Experimental Workflow: NMR with CSA

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Detailed Experimental Protocol
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized (R)-3-(Cbz-amino)butanoic acid into an NMR tube.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral acid like mandelic acid, in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.

  • Spectral Analysis:

    • Identify a proton signal close to the chiral center that shows clear splitting into two distinct signals in the presence of the CSA. The methine proton (CH-NHCbz) is a likely candidate.

    • Carefully integrate the two resolved signals.

  • Calculation: Calculate the % ee using the integrated areas of the two signals, similar to the HPLC calculation.

Performance Characteristics
ParameterNMR with Chiral Solvating Agent
Selectivity Dependent on CSA-analyte interaction; requires screening
Resolution Dependent on magnetic field strength and CSA effectiveness
Analysis Time Fast (typically < 30 min per sample, including prep)
Sensitivity (LOD/LOQ) Lower than HPLC; requires mg quantities of sample
Robustness Sensitive to sample concentration, temperature, and solvent
Quantification Accuracy Generally lower than HPLC, especially for high % ee (>98%)

Polarimetry

Polarimetry is a classical and straightforward technique that measures the rotation of plane-polarized light by a chiral compound in solution.

Scientific Rationale

Enantiomers rotate plane-polarized light to an equal but opposite degree. The magnitude and direction of this rotation are intrinsic properties of the molecule. The specific rotation, [α], is a standardized value for a pure enantiomer under specific conditions (temperature, wavelength, solvent, concentration). By measuring the observed rotation of a synthesized sample, one can calculate its optical purity, which is often used to estimate the enantiomeric excess.

Experimental Workflow: Polarimetry

Caption: Workflow for Polarimetry Analysis.

Detailed Experimental Protocol
  • Instrumentation: A polarimeter with a sodium D-line (589 nm) light source.

  • Establish Reference Specific Rotation:

    • For the purpose of this guide, we will use a hypothetical value of [α]D20 = -25.0° (c=1, Methanol) for the pure (R)-enantiomer.

  • Sample Preparation:

    • Accurately prepare a solution of the synthesized sample at a known concentration (c) in the specified solvent (e.g., 1.00 g per 100 mL in Methanol).

  • Measurement:

    • Calibrate the polarimeter with a solvent blank.

    • Measure the observed rotation (αobs) of the sample solution in a cell of known path length (l, in decimeters).

  • Calculation:

    • Calculate the specific rotation of the sample: [α]sample = αobs / (l x c)

    • Calculate the optical purity (% ee): % ee = ([α]sample / [α]pure enantiomer) x 100

Performance Characteristics
ParameterPolarimetry
Selectivity Does not separate enantiomers; only measures net rotation
Resolution Not applicable
Analysis Time Very fast (< 5 min per sample)
Sensitivity (LOD/LOQ) Low; requires relatively high concentrations
Robustness Highly sensitive to temperature, solvent, and concentration
Accuracy Limitations Accuracy is highly dependent on the accuracy of the reference specific rotation value. Not suitable for detecting trace enantiomeric impurities.

Summary Comparison of Techniques

FeatureChiral HPLCNMR with CSAPolarimetry
Principle Diastereomeric Interaction with CSPDiastereomeric Complexation in SolutionMeasurement of Optical Rotation
Primary Use Quantitative determination of % eeQualitative/Semi-quantitative checkBulk purity assessment
Accuracy HighModerateLow to Moderate
Precision HighModerateLow
Sensitivity Very HighLowVery Low
Throughput ModerateHighVery High
Sample Req. µg amountsmg amountsmg to g amounts
Validation Well-established (ICH Q2(R2))Method-specificRequires pure enantiomer standard

Conclusion and Recommendation

For the definitive validation of the chiral purity of synthesized (R)-3-(Cbz-amino)butanoic acid, Chiral HPLC is the unequivocally superior method . Its high accuracy, precision, and sensitivity make it the only technique suitable for regulatory submissions and for ensuring the quality required in pharmaceutical development. The ability to detect and quantify even trace amounts of the (S)-enantiomer is a critical advantage.

NMR with a chiral solvating agent serves as an excellent, rapid screening tool. It can quickly confirm the presence of the major enantiomer and provide a semi-quantitative estimate of purity, which is particularly useful for in-process controls during synthesis optimization.

Polarimetry , while simple and rapid, should be considered a complementary and historical technique in this context. Its value is primarily as a quick check for bulk stereochemical integrity, provided that a well-characterized specific rotation for the pure enantiomer has been established. It lacks the sensitivity and accuracy to be a standalone method for rigorous purity validation in a modern drug development setting.

Ultimately, a robust analytical strategy will leverage these techniques appropriately: chiral HPLC for final, validated quality control, NMR for rapid screening, and polarimetry for quick identity checks. This multi-faceted approach, grounded in the principles of scientific integrity and method validation, ensures the highest confidence in the chiral purity of (R)-3-(Cbz-amino)butanoic acid.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • G. Ujaque, et al. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at: [Link]

  • Crego, M., et al. (1994).
  • LibreTexts. (2023). 5.3: Optical Activity. Chemistry LibreTexts. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Nemes, A., et al. (2020).
  • Hirose, T., et al. (2023). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. PubMed. Available at: [Link]

  • Ilisz, I., et al. (2024).
  • World Journal of Advanced Research and Reviews. (2022).
  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021).
  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. (2018). PubMed. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019). PMC. Available at: [Link]

  • Nemes, A., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI.
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. Available at: [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Available at: [Link]

  • Leah4sci. (2017). Specific Rotation and Observed Rotation Calculations in Optical Activity. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cbz Deprotection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the edifice of synthetic organic chemistry, has served as a steadfast guardian of amine functionalities for decades. Its introduction by Bergmann and Zervas in 1932 revolutionized peptide synthesis, and its utility continues to extend into the synthesis of complex natural products and pharmaceuticals.[1][2] The Cbz group's stability to a wide range of reagents is a significant asset, but the true art of its application lies in its selective and efficient removal. The choice of a deprotection strategy is not trivial; it is a critical decision dictated by the substrate's architecture, the presence of other functionalities, and the overall synthetic endgame.

This guide provides an in-depth comparative analysis of the most effective Cbz deprotection methods. We will move beyond simple protocol recitation to explore the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of this fundamental transformation.

Core Deprotection Methodologies

The cleavage of the Cbz group can be broadly categorized into two primary strategies: catalytic hydrogenolysis and acidic cleavage.[1] Each possesses a unique profile of reactivity, chemoselectivity, and operational considerations.

Catalytic Hydrogenolysis: The Mild Workhorse

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its exceptionally mild and neutral reaction conditions.[3] This method preserves the integrity of most other functional groups, including acid- and base-labile protecting groups, making it a highly orthogonal strategy.[2][3]

Mechanism and Principle

The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen gas on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The process releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[1][2]

G cluster_mech Catalytic Hydrogenolysis Mechanism Cbz_Amine R-NH-Cbz Intermediate [R-NH-COOH] Unstable Carbamic Acid Cbz_Amine->Intermediate Hydrogenolysis Catalyst Pd/C, H₂ Catalyst->Cbz_Amine Amine R-NH₂ Intermediate->Amine Decarboxylation Byproducts Toluene + CO₂ Intermediate->Byproducts

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

A. Standard Hydrogenolysis (H₂/Pd-C)

This is the classic and most efficient hydrogenolysis protocol.

  • Expertise & Experience: The choice of solvent is critical. Alcohols like methanol or ethanol are excellent choices as they readily dissolve the substrate and do not poison the catalyst. The reaction is often run at atmospheric pressure of hydrogen (using a balloon) but can be pressurized for more stubborn substrates. Monitoring by TLC or LC-MS is essential to determine the reaction endpoint and avoid over-reduction of other functionalities.

  • Experimental Protocol: Standard Hydrogenolysis

    • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.05-0.1 M.

    • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 5-10 mol% by weight relative to the substrate. For substrates prone to catalyst poisoning, higher loadings may be necessary.

    • Hydrogenation: Seal the flask and purge the system with nitrogen, followed by vacuum. Backfill with hydrogen gas from a balloon. For larger scales or more difficult deprotections, a Parr hydrogenator may be used.

    • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS (typically complete within 2-16 hours).

    • Work-up: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. The filter cake should be washed with the reaction solvent.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification by chromatography or crystallization may be required.[2]

B. Transfer Hydrogenation

This modification offers a significant safety advantage by avoiding the use of flammable hydrogen gas, making it highly suitable for scaling up.[1] A variety of hydrogen donors can be used, with ammonium formate being one of the most common.

  • Experimental Protocol: Transfer Hydrogenation

    • Setup: Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Reagent Addition: Add 10% Pd/C (5-10 mol% by weight) followed by ammonium formate (3-5 eq).

    • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. The reaction is often faster than standard hydrogenolysis. Monitor progress by TLC or LC-MS.

    • Work-up and Isolation: The work-up is identical to the standard hydrogenolysis protocol.

Limitations and Field Insights

  • Chemoselectivity: The primary limitation of hydrogenolysis is its incompatibility with other reducible functional groups such as alkenes, alkynes, nitro groups, and some aryl halides.[1]

  • Catalyst Poisoning: Sulfur-containing functional groups (e.g., in methionine or cysteine residues) are notorious for poisoning palladium catalysts, which can halt the deprotection reaction.[4][5]

    • Troubleshooting: In cases of sulfur poisoning, using a large excess of catalyst may be necessary.[4] Alternatively, performing the reaction in a solvent system like liquid ammonia can sometimes mitigate the poisoning effect.[5] The addition of a halogenated acetic acid has also been shown to improve reaction efficiency and suppress catalyst poisoning.[4]

Acid-Mediated Cleavage: The Orthogonal Approach

When hydrogenolysis is not a viable option, acid-mediated cleavage provides a robust alternative. These methods are particularly valuable when the substrate contains reducible groups.[1][6]

Mechanism and Principle

The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the benzylic C-O bond. Depending on the conditions, this can proceed through an SN1-like mechanism, generating a stable benzyl cation, or an SN2 mechanism with a nucleophilic counter-ion from the acid attacking the benzylic carbon.

G cluster_mech Acid-Mediated Cleavage Mechanism (Sₙ1 Example) Cbz_Amine R-NH-Cbz Protonation R-NH-C(=O⁺H)-O-Bn Cbz_Amine->Protonation Cleavage Benzyl Cation + [R-NH-COOH] Protonation->Cleavage C-O Cleavage Decarboxylation R-NH₂ + CO₂ Cleavage->Decarboxylation H_plus H⁺ H_plus->Cbz_Amine

Caption: General mechanism for acid-mediated Cbz deprotection.

A. Strong Acidolysis (HBr in Acetic Acid)

This is a classic, powerful method for Cbz removal, though its harshness requires careful consideration of substrate stability.

  • Expertise & Experience: This method is effective but not subtle. It will readily cleave other acid-labile groups, such as tert-butoxycarbonyl (Boc) and trityl (Trt) groups.[1] This can be exploited for simultaneous deprotection in the final steps of a synthesis. The reaction is typically rapid at room temperature.

  • Experimental Protocol: HBr in Acetic Acid

    • Setup: Dissolve the Cbz-protected compound in glacial acetic acid.

    • Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH) to the mixture.

    • Reaction: Stir the solution at room temperature. The reaction is usually complete within 2 to 16 hours. Monitor by TLC or LC-MS.

    • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue can be triturated with ether to precipitate the amine hydrobromide salt.[1]

B. Milder Lewis Acid Conditions (AlCl₃ in HFIP)

Recent advancements have introduced milder, more selective acidic methods. A notable example is the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers excellent functional group tolerance.

  • Trustworthiness: This system has been shown to selectively deprotect N-Cbz groups in the presence of O-benzyl (Bn) and N-benzyl ethers, a significant advantage over traditional methods. The reaction proceeds at room temperature with high yields.[7]

  • Experimental Protocol: AlCl₃ in HFIP

    • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Cbz-protected amine (1.0 eq) in anhydrous HFIP.

    • Reagent Addition: Add aluminum chloride (AlCl₃) (typically 2-3 eq) portion-wise at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work-up: Carefully quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

    • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.[7]

Comparative Data Summary

The selection of a deprotection method is a multi-faceted decision. The following table provides a comparative overview to guide your choice.

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/C in MeOH or EtOHMild, neutral pH, high yields, clean byproducts (toluene, CO₂).[1][3]Incompatible with reducible groups (alkenes, alkynes, etc.); catalyst can be poisoned by sulfur; safety concerns with H₂ gas.[1][5]
Transfer Hydrogenation Ammonium formate, Pd/CAvoids flammable H₂ gas, making it safer and more scalable.[1]Can also reduce other functional groups; may require heating.[1]
Strong Acidic Cleavage HBr in Acetic AcidEffective for substrates incompatible with hydrogenation; metal-free.[1][6]Harsh conditions; cleaves other acid-labile groups (e.g., Boc, Trt).[1][2]
Lewis Acid-Mediated AlCl₃ in HFIPMild and selective for Cbz over O- and N-benzyl groups; metal-free.[7]Requires anhydrous conditions and careful handling of the Lewis acid.
Nucleophilic Displacement 2-Mercaptoethanol, K₃PO₄Useful for substrates sensitive to both hydrogenolysis and strong acids.[7]Requires heating and specific nucleophilic reagents.

Decision-Making Workflow

To streamline the selection process, the following decision tree illustrates a logical workflow for choosing the optimal Cbz deprotection strategy.

G start Start: Cbz-Protected Compound q_reducible Are reducible groups (alkenes, alkynes, nitro) present? start->q_reducible q_acid_labile Are other acid-labile groups (e.g., Boc) present? q_reducible->q_acid_labile No res_acid Consider Acidic Cleavage: - HBr/AcOH (if Boc removal is desired) - AlCl₃/HFIP (for selectivity) q_reducible->res_acid Yes q_sulfur Does the substrate contain sulfur? q_acid_labile->q_sulfur No res_acid_mild Consider Milder Acidic (AlCl₃/HFIP) or Nucleophilic Methods q_acid_labile->res_acid_mild Yes res_hydro Standard Hydrogenolysis (H₂/Pd-C) is preferred q_sulfur->res_hydro No res_hydro_caution Hydrogenolysis may require higher catalyst loading. Consider Acidic Cleavage. q_sulfur->res_hydro_caution Yes res_transfer Consider Transfer Hydrogenation for scale-up res_hydro->res_transfer

Caption: Decision tree for selecting a Cbz deprotection method.

Conclusion

The removal of the Cbz protecting group is a pivotal step in many synthetic routes. While catalytic hydrogenolysis remains the gold standard for its mildness and efficiency, a thorough understanding of its limitations is crucial.[1] Acid-mediated cleavage provides a powerful and orthogonal alternative, especially for complex molecules laden with reducible functionalities.[6] Newer methods continue to emerge, offering even greater selectivity and milder conditions.[7]

By carefully analyzing the substrate and considering the advantages and limitations of each technique presented in this guide, researchers and drug development professionals can select the optimal conditions to achieve clean, efficient, and successful deprotection, thereby accelerating the path to their target molecules.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (2016). US20160024143A1 - Deprotection method.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the intricate world of peptide synthesis and drug development, the proper handling and disposal of chemical reagents is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-D-β-Homoalanine), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures.

Hazard Identification and Risk Assessment: Understanding the Compound

Globally Harmonized System (GHS) Classification:

Based on data aggregated from multiple suppliers, 3-{[(Benzyloxy)carbonyl]amino}butanoic acid is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

This data is synthesized from information provided by the European Chemicals Agency (ECHA) C&L Inventory.

The presence of the carboxylic acid functional group and the carbamate linkage are key determinants of its reactivity and toxicological profile. The butanoic acid backbone suggests it is a weak acid, while the benzyloxycarbonyl (Cbz) protecting group introduces functionalities that can have implications for its degradation and environmental fate.

Regulatory Framework: Navigating the Legal Landscape

The disposal of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is governed by a multi-tiered regulatory framework, primarily under the purview of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

OSHA's Laboratory Standard (29 CFR 1910.1450):

This standard mandates the development of a Chemical Hygiene Plan (CHP) for any laboratory that uses hazardous chemicals.[1] Your institution's CHP is the primary document you should consult for specific procedures. It should outline standard operating procedures for the safe handling and disposal of hazardous chemicals, including waste minimization strategies.

EPA's Resource Conservation and Recovery Act (RCRA):

RCRA provides a "cradle-to-grave" framework for managing hazardous waste. A critical first step is to determine if your waste is considered "hazardous" under RCRA.[2][3] A waste is deemed hazardous if it is either a "listed" waste or exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[1][2]

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is not a specifically "listed" hazardous waste. Therefore, its classification depends on whether it exhibits any of the hazardous characteristics.

  • Corrosivity (D002): As a carboxylic acid, it is acidic. If a solution of this waste has a pH less than or equal to 2, it would be classified as a corrosive hazardous waste.[2][4]

  • Toxicity (D004-D043): The GHS classification "Harmful if swallowed" suggests potential toxicity. A formal determination would require a Toxicity Characteristic Leaching Procedure (TCLP) test, which is often not feasible for small quantities of research waste.

The Precautionary Principle: In the absence of definitive data to the contrary, and given the known hazards, it is best practice to manage waste (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid as a hazardous waste .

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a logical and safe pathway for the disposal of (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.